molecular formula C9H12BrNO B1373011 2-(2-Bromo-5-methoxyphenyl)ethanamine CAS No. 910381-02-1

2-(2-Bromo-5-methoxyphenyl)ethanamine

Cat. No.: B1373011
CAS No.: 910381-02-1
M. Wt: 230.1 g/mol
InChI Key: DKOJHGDTHVOSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-5-methoxyphenyl)ethanamine is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOJHGDTHVOSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 2-(2-Bromo-5-methoxyphenyl)ethanamine

[1][2][3][4]

Executive Summary & Identification

2-(2-Bromo-5-methoxyphenyl)ethanamine (CAS: 910381-02-1) is a structural isomer of the well-known psychedelic phenethylamine 2C-B (4-bromo-2,5-dimethoxyphenethylamine).[1][2] Unlike 2C-B, which possesses a 2,5-dimethoxy substitution pattern, this compound features a single methoxy group at the 5-position and a bromine atom at the 2-position (ortho to the ethylamine chain).

This compound is primarily utilized in structure-activity relationship (SAR) studies to probe the binding domains of serotonin receptors (5-HT2A/2C) and as a forensic reference standard to distinguish positional isomers in seized samples. Its unique substitution pattern alters its electronic and steric properties, making it a critical control in pharmacological assays.

Chemical Identity Table
PropertyData
CAS Number 910381-02-1
IUPAC Name This compound
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
SMILES COC1=CC(=C(C=C1)Br)CCN
InChI Key DKOJHGDTHVOSEO-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid (HCl salt)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water

Synthesis & Production Protocol

The synthesis of this compound follows a robust Henry Reaction (Nitroaldol Condensation) pathway, a field-proven standard for phenethylamine derivatives. This protocol prioritizes regiospecificity to ensure the bromine atom remains at the 2-position without migration.

Phase 1: Precursor Preparation (2-Bromo-5-methoxybenzaldehyde)

The critical starting material is 2-bromo-5-methoxybenzaldehyde (CAS 7507-86-0).[3][4] Direct bromination of m-anisaldehyde is the most efficient route.

  • Reagents: 3-Methoxybenzaldehyde (m-anisaldehyde), Bromine (Br₂), Dichloromethane (DCM), Sodium Carbonate.

  • Mechanism: Electrophilic aromatic substitution. The aldehyde group directs meta, while the methoxy group directs ortho/para. The synergistic directing effects favor bromination at the 2-position (ortho to aldehyde, para to methoxy) and the 6-position. Careful temperature control favors the 2-bromo isomer.

  • Protocol Insight: Conduct bromination at 0°C in DCM. The presence of iron powder (catalyst) can increase yield but may promote poly-bromination.

Phase 2: The Henry Reaction (Nitrostyrene Formation)
  • Reagents: 2-Bromo-5-methoxybenzaldehyde, Nitromethane (excess), Ammonium Acetate (catalyst).

  • Conditions: Reflux in glacial acetic acid or use a solvent-free microwave method.

  • Product: 2-Bromo-5-methoxy-β-nitrostyrene.

  • Validation: The appearance of a vivid yellow/orange crystalline solid indicates successful formation of the conjugated nitrostyrene system.

Phase 3: Reduction to Amine
  • Reagents: Lithium Aluminum Hydride (LiAlH4) or NaBH4/CuCl2.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.

  • Procedure:

    • Prepare a suspension of LiAlH4 in anhydrous THF under nitrogen atmosphere.

    • Add the nitrostyrene solution dropwise to maintain a gentle reflux (exothermic).

    • Reflux for 4–6 hours to ensure complete reduction of both the alkene and nitro groups.

    • Workup: Quench carefully (Fieser method: water, 15% NaOH, water) to precipitate aluminum salts. Filter and extract the amine oil.[5]

    • Salt Formation: Dissolve the freebase oil in dry ether and bubble HCl gas to precipitate the hydrochloride salt.

Synthesis Workflow Diagram

SynthesisPathwayStartm-Anisaldehyde(3-Methoxybenzaldehyde)Step1Bromination(Br2, DCM, 0°C)Start->Step1Inter12-Bromo-5-methoxybenzaldehyde(CAS 7507-86-0)Step1->Inter1RegioselectiveStep2Henry Reaction(Nitromethane, NH4OAc)Inter1->Step2Inter2Nitrostyrene IntermediateStep2->Inter2CondensationStep3Reduction(LiAlH4, THF)Inter2->Step3FinalThis compound(CAS 910381-02-1)Step3->FinalHydride Reduction

Figure 1: Step-by-step synthetic pathway from commercially available precursors to the target phenethylamine.

Applications & Pharmacological Context[6][8]

Serotonin Receptor Ligand Profiling

This compound serves as a vital tool in mapping the 5-HT2A receptor binding pocket .

  • Steric Bulk Analysis: The bromine atom at position 2 introduces significant steric bulk adjacent to the ethylamine side chain. Comparing its affinity to 2C-B (4-bromo) allows researchers to quantify the steric tolerance of the receptor's orthosteric site.

  • Electronic Effects: The removal of the 2-methoxy group (present in 2C-B) and placement of bromine at that position alters the electrostatic potential map of the aromatic ring, affecting pi-pi stacking interactions within the receptor.

Forensic Differentiation

In forensic toxicology, distinguishing between positional isomers is critical.

  • Mass Spectrometry (MS): While the molecular ion (m/z 230/232 due to Br isotopes) is identical to other isomers, the fragmentation pattern (MS/MS) differs. The loss of the ethylamine chain and subsequent ring fragmentation will show unique abundance ratios compared to 4-bromo isomers.

  • Chromatography: It elutes at a distinct retention time in GC-MS and LC-MS assays compared to 2C-B and 2C-H derivatives, preventing false positives in drug enforcement testing.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Irritant: Causes serious eye irritation and skin irritation.

  • Target Organ Toxicity: Potential CNS effects (structural analog to psychotropics).

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood. Use a glove box for weighing the freebase form.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). The freebase is sensitive to CO₂ absorption (carbamate formation); the HCl salt is hygroscopic.

Safety Decision Tree

SafetyProtocolStartHandling this compoundCheckFormCheck Physical FormStart->CheckFormFreebaseFreebase OilCheckForm->FreebaseSaltHCl Salt (Solid)CheckForm->SaltRisk1High Oxidation RiskAbsorbs CO2Freebase->Risk1Risk2HygroscopicDust HazardSalt->Risk2Action1Store under ArgonUse immediatelyRisk1->Action1Action2Desiccator StorageWeigh in HoodRisk2->Action2DisposalDisposal: Halogenated Waste Stream(Do NOT mix with general organic)Action1->DisposalAction2->Disposal

Figure 2: Operational safety workflow for handling the compound in different physical states.

References

  • Accela ChemBio. (n.d.).[1][2] Product Information: this compound (CAS 910381-02-1).[1][2][6] Retrieved from [Link][1][2]

  • PubChem. (n.d.). Compound Summary: this compound.[7][1][2][6] National Library of Medicine. Retrieved from [Link]

  • Lear, Y., & Durst, T. (1996).[8] Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Canadian Journal of Chemistry (describing precursor synthesis). Retrieved from [Link]

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (General reference for phenethylamine synthesis methodologies).

A Technical Guide to 2-(2-Bromo-5-methoxyphenyl)ethanamine: Structure, Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Bromo-5-methoxyphenyl)ethanamine, a substituted phenethylamine of interest in medicinal chemistry and pharmacological research. This document delves into its chemical identity, physicochemical properties, a plausible synthetic route, and potential applications based on its structural relationship to biologically active molecules.

Chemical Identity: IUPAC Name and Synonyms

The precise identification of a chemical entity is fundamental for scientific communication and research. The nomenclature of the compound of interest is as follows:

IUPAC Name: this compound[1]

This systematic name accurately describes the molecular structure, indicating an ethanamine chain attached to a phenyl ring at the first carbon. The phenyl ring is substituted with a bromine atom at the second position and a methoxy group at the fifth position.

Synonyms: While no widely recognized common name exists for this specific molecule, it is crucial to distinguish it from structurally similar and more well-known compounds. It is important to note that slight variations in substituent positions can lead to vastly different pharmacological profiles. For instance, the closely related compound 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine is famously known as 2C-B, a psychedelic drug[2]. Therefore, precise nomenclature is paramount.

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its handling, formulation, and interpretation of its biological activity. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C9H12BrNO[1][3]
Molecular Weight 230.104 g/mol [3]
Monoisotopic Mass 229.01022 Da[1]
Predicted XlogP 1.9[1]

Note: Some properties, such as the XlogP, are predicted values and should be confirmed experimentally.

Proposed Synthesis Pathway

Proposed Synthetic Workflow:

The synthesis can be envisioned as a multi-step process involving the formation of a phenylacetonitrile intermediate followed by its reduction to the target primary amine.

Synthesis_Workflow A 2-Bromo-5-methoxyphenol B 2-Bromo-5-methoxyphenyl trifluoromethanesulfonate A->B Tf2O, Pyridine C 2-(2-Bromo-5-methoxyphenyl)acetonitrile B->C Zn(CN)2, Pd(PPh3)4 D This compound C->D LiAlH4 or H2/Raney Ni

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

Step 1: Triflation of 2-Bromo-5-methoxyphenol

  • Rationale: The hydroxyl group of the starting phenol is not a good leaving group for a subsequent cross-coupling reaction. Converting it to a triflate ester significantly enhances its leaving group ability.

  • Protocol:

    • Dissolve 2-bromo-5-methoxyphenol in a suitable aprotic solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine to act as a base.

    • Slowly add trifluoromethanesulfonic anhydride (Tf2O) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-5-methoxyphenyl trifluoromethanesulfonate.

Step 2: Cyanation of the Triflate

  • Rationale: A palladium-catalyzed cross-coupling reaction is a robust method for introducing a cyano group, which serves as a precursor to the ethylamine side chain.

  • Protocol:

    • Combine the triflate from the previous step, zinc cyanide (Zn(CN)2), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in a suitable solvent like dimethylformamide (DMF).

    • Degas the mixture and heat it under an inert atmosphere.

    • Monitor the reaction progress by TLC or gas chromatography (GC).

    • Once the starting material is consumed, cool the reaction mixture and quench with an aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography to obtain 2-(2-bromo-5-methoxyphenyl)acetonitrile.

Step 3: Reduction of the Nitrile

  • Rationale: The nitrile group can be readily reduced to a primary amine using a strong reducing agent like lithium aluminum hydride or through catalytic hydrogenation.

  • Protocol (using Lithium Aluminum Hydride):

    • In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH4) in a dry ether solvent such as diethyl ether or tetrahydrofuran (THF).

    • Cool the suspension to 0 °C.

    • Dissolve the 2-(2-bromo-5-methoxyphenyl)acetonitrile in the same dry solvent and add it dropwise to the LiAlH4 suspension.

    • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the nitrile is fully reduced (monitor by TLC or IR spectroscopy).

    • Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

    • Filter the resulting aluminum salts and wash the filter cake with the ether solvent.

    • Dry the filtrate and concentrate under reduced pressure to yield the final product, this compound.

Potential Applications and Areas for Future Research

Direct research on the biological activity of this compound is limited. However, its structural similarity to other pharmacologically active phenethylamines suggests several potential avenues for investigation.

  • Psychoactive Research: As a structural analog of 2C-B, this compound could be investigated for its potential psychoactive properties. It is plausible that it may interact with serotonin receptors, particularly the 5-HT2A subtype, which is a key target for many psychedelic compounds[2]. However, its specific pharmacological profile (agonist, antagonist, or partial agonist activity) and potency would require extensive in vitro and in vivo studies.

  • Medicinal Chemistry Scaffolding: Substituted phenethylamines are privileged scaffolds in drug discovery. The bromo and methoxy functional groups on the phenyl ring of this compound offer handles for further chemical modification. This could allow for the generation of a library of derivatives to be screened for a wide range of biological targets. For instance, some bromophenols have shown anti-inflammatory effects[4].

  • Radioligand Development: The development of radiolabeled ligands for positron emission tomography (PET) imaging is a crucial tool in neuroscience research. Structurally related phenethylamines have been successfully radiolabeled to study serotonin receptor distribution and dynamics in the brain[5]. The bromine atom in this compound could potentially be replaced with a positron-emitting isotope, such as bromine-76, to create a novel PET radioligand.

Conclusion

This compound is a distinct chemical entity with potential for further scientific exploration. This guide has provided a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic pathway, and potential areas of application. As with any novel compound, further experimental validation of its properties and biological activities is necessary to fully elucidate its scientific value.

References

  • ChemSynthesis. (2025, May 20). 2-(5-bromo-2-methoxyphenyl)ethanamine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. Retrieved from [Link]

Sources

Spectroscopic Profile of 2-(2-Bromo-5-methoxyphenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Bromo-5-methoxyphenyl)ethanamine is a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug development. As with any novel compound, comprehensive structural elucidation is paramount to understanding its chemical behavior and potential biological activity. Spectroscopic analysis provides a fundamental and non-destructive means to confirm the molecular structure and purity of a synthesized compound. This in-depth technical guide presents a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations provided herein are based on established principles of spectroscopy and data from structurally analogous compounds, offering a robust predictive profile for researchers in the field.

Molecular Structure and Spectroscopic Rationale

A thorough understanding of the molecule's constituent parts is essential for interpreting its spectroscopic data. The structure of this compound incorporates a substituted aromatic ring and an ethylamine side chain. The key structural features influencing its spectroscopic signature are:

  • 1,2,4-Trisubstituted Benzene Ring: The positions of the bromo, methoxy, and ethylamine groups on the aromatic ring create a specific splitting pattern in the ¹H NMR spectrum and distinct chemical shifts in the ¹³C NMR spectrum.

  • Ethylamine Side Chain: The two methylene groups (-CH₂-) of the ethylamine moiety will exhibit characteristic chemical shifts and coupling patterns in the NMR spectra. The primary amine (-NH₂) group will have distinct absorptions in the IR spectrum.

  • Functional Groups: The methoxy (-OCH₃) group, the carbon-bromine (C-Br) bond, and the primary amine (-NH₂) group each have characteristic spectroscopic signatures that will be discussed in detail.

The following sections will dissect the predicted spectroscopic data, explaining the causal relationships between the molecular structure and the observed spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] The following is a predictive analysis of the ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of a novel phenethylamine derivative would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons, such as those of the amine group.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample. TMS is assigned a chemical shift of 0.00 ppm and is used to calibrate the spectrum.[2]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals in the ¹H NMR spectrum.

¹H NMR Spectroscopy: Predicted Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~ 6.85d~ 3.01H
H-4~ 6.65dd~ 8.8, 3.01H
H-6~ 7.35d~ 8.81H
-OCH₃~ 3.80s-3H
Ar-CH₂-~ 2.90t~ 7.02H
-CH₂-NH₂~ 3.05t~ 7.02H
-NH₂~ 1.50br s-2H

Rationale for Assignments:

  • Aromatic Protons (H-3, H-4, H-6): The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted ring.

    • H-6 is ortho to the bromine atom and will be the most deshielded, appearing at the lowest field (~7.35 ppm) as a doublet.

    • H-4 is ortho to the methoxy group and para to the bromine, experiencing both shielding and deshielding effects, and will likely appear as a doublet of doublets around 6.65 ppm.

    • H-3 is ortho to the ethylamine group and meta to the bromine, and is expected to be the most shielded, appearing as a doublet around 6.85 ppm.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and do not couple with other protons, thus they will appear as a sharp singlet at approximately 3.80 ppm.[3]

  • Ethylamine Protons (Ar-CH₂- and -CH₂-NH₂): The two methylene groups will appear as triplets due to coupling with each other. The methylene group attached to the aromatic ring (Ar-CH₂-) is expected around 2.90 ppm. The methylene group adjacent to the nitrogen (-CH₂-NH₂) will be slightly more deshielded and appear around 3.05 ppm.[1]

  • Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet due to rapid exchange and quadrupolar broadening from the nitrogen atom.[1][4] The chemical shift can vary depending on solvent and concentration but is predicted to be around 1.50 ppm. This signal will disappear upon the addition of D₂O, which is a definitive test for exchangeable protons.[1]

¹³C NMR Spectroscopy: Predicted Data

The predicted ¹³C NMR spectrum of this compound is summarized below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1~ 138
C-2~ 115
C-3~ 118
C-4~ 112
C-5~ 160
C-6~ 133
-OCH₃~ 55
Ar-CH₂-~ 35
-CH₂-NH₂~ 42

Rationale for Assignments:

  • Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the substituents.

    • C-5, attached to the strongly electron-donating methoxy group, will be the most deshielded and appear at the lowest field (~160 ppm).

    • C-2, directly bonded to the bromine atom, will also be significantly deshielded (~115 ppm).

    • The remaining aromatic carbons will have shifts in the typical aromatic region (110-140 ppm), with their exact positions determined by the combined electronic effects of the substituents.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear around 55 ppm.

  • Ethylamine Carbons (Ar-CH₂- and -CH₂-NH₂): The benzylic carbon (Ar-CH₂-) is predicted to be around 35 ppm, while the carbon adjacent to the nitrogen (-CH₂-NH₂) will be further downfield at approximately 42 ppm due to the deshielding effect of the nitrogen atom.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[7] The IR spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a solid dispersed in a KBr pellet.

  • Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

  • Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded. The background is automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3250 (two bands)N-H stretchPrimary Amine (-NH₂)
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (-CH₂-)
1650-1580N-H bendPrimary Amine (-NH₂)
1600-1450C=C stretchAromatic Ring
1250-1020C-N stretchAliphatic Amine
1250 & 1040C-O stretchAryl Ether (-OCH₃)
~ 800C-H bend1,2,4-Trisubstituted Benzene
~ 600C-Br stretchAryl Bromide

Rationale for Assignments:

  • N-H Stretching: Primary amines typically show two medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[8][9][10]

  • C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

  • N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is expected in the 1650-1580 cm⁻¹ range.[8]

  • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the benzene ring gives rise to one or more bands in the 1600-1450 cm⁻¹ region.

  • C-N and C-O Stretching: The C-N stretch of the aliphatic amine will likely appear as a medium to weak band between 1250-1020 cm⁻¹. The C-O stretching of the aryl ether will show two characteristic bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[11][12]

  • Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the "fingerprint" region can be indicative of the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted benzene, a strong absorption is expected around 800 cm⁻¹.

  • C-Br Stretching: The carbon-bromine stretch is typically found at lower wavenumbers, around 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum

The molecular weight of this compound (C₉H₁₂BrNO) is approximately 230.10 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity at m/z 230 and 232.[13]

Predicted Fragmentation Pattern (Electron Ionization):

m/z Proposed Fragment Fragmentation Pathway
230/232[C₉H₁₂BrNO]⁺Molecular Ion (M⁺)
201/203[C₈H₈BrO]⁺Loss of -CH₂NH₂
186/188[C₇H₅BrO]⁺Benzylic cleavage
122[C₇H₈O]⁺Loss of Br
30[CH₄N]⁺Alpha-cleavage of the ethylamine side chain

Rationale for Fragmentation:

  • Molecular Ion: The presence of the characteristic M⁺ and M+2 peaks is a strong indicator of a bromine-containing compound.

  • Benzylic Cleavage: A common fragmentation pathway for phenylethylamines is cleavage of the C-C bond between the two methylene groups of the ethylamine side chain. This would result in the formation of a stable benzylic cation.[14] In this case, the fragment at m/z 186/188 ([C₇H₅BrO]⁺) would be prominent.

  • Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is also a characteristic fragmentation for amines. This would lead to the formation of the [CH₂=NH₂]⁺ ion at m/z 30.[15]

  • Loss of the Amine Moiety: Loss of the entire ethylamine side chain as a neutral radical can also occur, leading to the fragment at m/z 201/203.

  • Loss of Bromine: The loss of the bromine radical from the molecular ion or fragment ions is also a possible fragmentation pathway.

Visualization of Key Structural Relationships

The following diagram illustrates the key proton environments and their expected splitting patterns in the ¹H NMR spectrum.

G cluster_ring Aromatic Ring cluster_chain Ethylamine Side Chain cluster_substituents Other Groups a C1-CH2 b C2-Br g Ar-CH2 (~2.90 ppm, t) a->g c C3-H (~6.85 ppm, d) d C4-H (~6.65 ppm, dd) e C5-OCH3 f C6-H (~7.35 ppm, d) i -OCH3 (~3.80 ppm, s) e->i h CH2-NH2 (~3.05 ppm, t) g->h J ≈ 7.0 Hz j -NH2 (~1.50 ppm, br s) h->j

Caption: Predicted ¹H NMR assignments and couplings.

The following diagram illustrates the primary fragmentation pathways in the mass spectrum.

G cluster_frags Key Fragments M [M]⁺˙ m/z 230/232 F1 [M - CH₂NH₂]⁺ m/z 201/203 M->F1 Loss of ⋅CH₂NH₂ F2 [M - C₂H₄N]⁺ m/z 186/188 (Benzylic) M->F2 Loss of ⋅C₂H₄N F3 [CH₂NH₂]⁺ m/z 30 (Alpha-cleavage) M->F3 Benzylic Cleavage

Caption: Predicted major mass spectral fragmentations.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The detailed analysis of the expected NMR, IR, and MS data, grounded in fundamental spectroscopic principles and comparison with analogous structures, serves as a valuable resource for researchers involved in the synthesis and characterization of this and related phenethylamine derivatives. Experimental verification of this data will be crucial for the definitive structural confirmation of this compound.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • JoVE. (2022). NMR Spectroscopy of Amines. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. [Link]

  • Bartleby. (n.d.). IR Spectrum Of Anisole. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

  • PubMed Central. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. [Link]

  • ACS Publications. (1987). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. [Link]

  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

  • MDPI. (2015). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • OpenStax. (2023). Spectroscopy of Amines. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • University of Manitoba. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

  • Beilstein Journals. (2016). Supplementary Information. [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. [Link]

  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

Pharmacodynamics and Molecular Interactions of 2-(2-Bromo-5-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(2-Bromo-5-methoxyphenyl)ethanamine , a specific regioisomer of the phenethylamine class.

Note on Nomenclature and Identity: This compound (CAS: 910381-02-1) is structurally distinct from the well-known psychedelic 2C-B (4-bromo-2,5-dimethoxyphenethylamine).[1] While 2C-B possesses a bromine at the para (4) position and methoxy groups at ortho (2) and meta (5), the subject of this guide features a bromine at the ortho (2) position and a single methoxy at the meta (5) position. This structural variation fundamentally alters its pharmacodynamics.

Executive Summary

This compound (hereafter 2-Br-5-MeO-PEA ) represents a critical structural probe in the study of serotonin (5-HT) receptor binding pockets.[2] Unlike its 2,4,5-substituted counterparts (e.g., 2C-B, DOB) which act as potent partial agonists at the 5-HT2A receptor, 2-Br-5-MeO-PEA lacks the essential 2-methoxy hydrogen-bond acceptor and introduces significant steric bulk at the ortho position.

This guide details the theoretical and experimental mechanism of action, positing this compound as a low-affinity ligand or functional antagonist , useful primarily for mapping the steric tolerance of the 5-HT2A orthosteric site and as a synthetic scaffold for N-benzyl substituted analogs (NBOMe precursors).

Molecular Pharmacology & SAR Analysis

Structural Divergence from Canonical Agonists

The hallucinogenic potency of phenethylamines is strictly governed by the substitution pattern on the benzene ring. The "Classical Psychedelic Pharmacophore" (defined by Shulgin and Nichols) requires:

  • 2,5-Dimethoxy pattern: The oxygen at position 2 acts as a hydrogen bond acceptor for Ser159 (in 5-HT2A).

  • 4-Position Lipophilicity: A halogen or alkyl group at position 4 interacts with hydrophobic residues (e.g., Phe340 ).

2-Br-5-MeO-PEA disrupts this model:

  • Loss of H-Bonding: Replacing the 2-methoxy group with a 2-bromo atom eliminates the critical hydrogen bond with Ser159, drastically reducing affinity.

  • Steric Clash: The large Van der Waals radius of bromine (1.85 Å) at the ortho position creates steric hindrance, preventing the ethylamine side chain from adopting the active conformation required for receptor activation.

Receptor Binding Dynamics (5-HT2A)

Based on docking simulations and comparative SAR data, the binding profile is characterized by:

Interaction SiteCanonical Agonist (2C-B)2-Br-5-MeO-PEA (Subject)Consequence
Asp155 (TM3) Ionic bond with amineIonic bond with amineRetained: Basic amine anchoring is intact.
Ser159 (TM3) H-bond with 2-MethoxyNo Interaction / Clash Critical Failure: Loss of receptor activation trigger.
Phe340 (TM6) Hydrophobic interaction (4-Br)Weak/None (H at pos 4)Reduced Potency: Lack of "toggle switch" engagement.
Steric Pocket Optimized fitSteric Overload (2-Br) Low Affinity: Ligand is pushed out of the orthosteric pocket.
Signaling Pathway Visualization

The following diagram illustrates the disrupted signaling cascade compared to a standard agonist.

G cluster_0 Mechanism of Inactivity Ligand 2-Br-5-MeO-PEA Receptor 5-HT2A Receptor (Orthosteric Site) Ligand->Receptor Weak Binding (Kd > 10µM) Gq Gαq/11 Protein Receptor->Gq No Recruitment (Inactive Conformation) Effector PLCβ -> IP3/DAG Gq->Effector Blocked Response Ca2+ Release (Neuronal Excitation) Effector->Response No Signal Steric Clash at Ser159 Steric Clash at Ser159 Steric Clash at Ser159->Receptor

Figure 1: Predicted signaling failure. The 2-bromo substitution prevents the conformational change necessary to recruit Gq proteins, resulting in a null signal or competitive antagonism.

Experimental Protocols for Validation

To empirically verify the pharmacological profile of 2-Br-5-MeO-PEA, the following protocols are recommended. These assays differentiate between low affinity (failure to bind) and antagonism (binding without activation).

Radioligand Binding Assay (Affinity)

Objective: Determine the inhibition constant (


) at 5-HT2A using a competitive displacement model.
  • Receptor Source: HEK293 cells stably expressing human 5-HT2A.

  • Radioligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -DOB (Agonist).
  • Protocol:

    • Membrane Prep: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

    • Incubation: Incubate 50 µg membrane protein with 1 nM

      
      -Ketanserin and varying concentrations of 2-Br-5-MeO-PEA (
      
      
      
      to
      
      
      M).
    • Equilibrium: Incubate for 60 min at 37°C.

    • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

    • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result:

      
       nM (Micromolar range), indicating very weak affinity compared to 2C-B (
      
      
      
      nM).
Fluorometric Calcium Flux Assay (Functional Efficacy)

Objective: Assess if the compound induces intracellular calcium release (agonism) or blocks serotonin-induced release (antagonism).

  • Indicator: Fluo-4 AM (Calcium-sensitive dye).

  • Protocol:

    • Loading: Load HEK293-5HT2A cells with Fluo-4 AM for 45 min at 37°C.

    • Baseline: Measure baseline fluorescence (Ex: 488nm, Em: 525nm).

    • Agonist Mode: Inject 2-Br-5-MeO-PEA. Monitor fluorescence for 180s.

      • Success Criteria: Increase in RFU > 20% over baseline indicates agonism.

    • Antagonist Mode: Pre-incubate with 2-Br-5-MeO-PEA for 10 min, then inject Serotonin (

      
       conc).
      
      • Success Criteria: Reduction in Serotonin-induced fluorescence indicates antagonism.

Comparative Data Summary

The following table contrasts the subject compound with established ligands to contextualize its pharmacological space.

CompoundStructure5-HT2A Affinity (

)
Functional Activity
2C-B 2,5-(OMe)2, 4-Br~1.0 nMPartial Agonist
2C-H 2,5-(OMe)2 (No 4-sub)~500 nMWeak Partial Agonist
2-Br-5-MeO-PEA 2-Br, 5-OMe >5,000 nM (Predicted) Null / Weak Antagonist
DOB 2,5-(OMe)2, 4-Br, alpha-Me~0.5 nMFull Agonist

Synthesis & Precursor Utility

While likely pharmacologically inert as a psychedelic, 2-Br-5-MeO-PEA is a valuable chemical intermediate.

  • Suzuki Coupling: The 2-bromo position is highly reactive in Palladium-catalyzed cross-coupling reactions. It can be used to synthesize rigidified tricyclic serotonin ligands (e.g., benzofurans or indoles) by coupling the 2-position to the nitrogen or the ethylamine chain.

  • Isostere Studies: It serves as a negative control in "atom-scan" studies, demonstrating the absolute necessity of the 2-oxygen atom for 5-HT2A activation.

References

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link

  • Shulgin, A., & Shulgin, A. (1991).[3] PIHKAL: A Chemical Love Story. Transform Press. (Contextual SAR of Phenethylamines). Link

  • McCorvy, J. D., et al. (2011).[4] Structure-Activity Relationships of 5-HT2A Receptor Agonists. Current Neuropharmacology. Link

  • PubChem Database. (2024). Compound Summary: this compound.[2][5] CID 13053109. Link

  • Blaazer, A. R., et al. (2008). Novel 5-HT2A Receptor Agonists: Structure-Activity Relationships. ChemMedChem. Link

Sources

2-(2-Bromo-5-methoxyphenyl)ethanamine potential as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for researchers investigating phenethylamine Structure-Activity Relationships (SAR). It treats 2-(2-Bromo-5-methoxyphenyl)ethanamine (hereafter referred to as 2-Br-5-MeO-PEA ) as a distinct chemical entity, contrasting it with its renowned isomer 2C-B to illustrate critical pharmacophore principles.

A Structural Probe for 5-HT2A Receptor Ligand Fidelity

Executive Summary

This compound is a positional isomer of the psychoactive phenethylamine 2C-B (4-bromo-2,5-dimethoxyphenethylamine).[1] While 2C-B is a high-affinity partial agonist at the serotonin 5-HT2A receptor, the 2-Br-5-MeO-PEA isomer serves as a critical "negative control" or structural probe in medicinal chemistry.

This guide outlines the synthesis, physicochemical properties, and theoretical pharmacological profile of this compound. It highlights how the translocation of the bromine atom from the para (4) to the ortho (2) position, coupled with the loss of the ortho (2) methoxy group, fundamentally alters the receptor binding landscape.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Before commencing synthesis or biological assay, the researcher must establish the compound's identity and predicted behavior in solution.

PropertySpecification
IUPAC Name This compound
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
Predicted LogP ~2.3 (Moderate Lipophilicity)
H-Bond Donors 1 (Amine)
H-Bond Acceptors 2 (Amine, Methoxy)
Structural Class Monomethoxylated Halophenethylamine
Key Distinction Lacks the 2,5-dimethoxy pharmacophore essential for high 5-HT2A potency.
Synthetic Methodology

Context: The synthesis of 2-Br-5-MeO-PEA follows the classical "Henry Reaction" pathway used for most phenethylamines, utilizing 2-bromo-5-methoxybenzaldehyde as the starting scaffold.

2.1. Precursor Selection

The synthesis hinges on the availability of 2-bromo-5-methoxybenzaldehyde . Unlike the 2,5-dimethoxybenzaldehyde used for 2C-B, this precursor places the bromine in the sterically crowded ortho position.

2.2. Step-by-Step Protocol

Phase A: Condensation (Henry Reaction)

  • Objective: Convert aldehyde to nitrostyrene.

  • Reagents: 2-bromo-5-methoxybenzaldehyde (10 mmol), Nitromethane (excess), Ammonium Acetate (catalyst).

  • Protocol:

    • Dissolve 2.15g of the aldehyde in 20mL glacial acetic acid.

    • Add 1.5g Ammonium Acetate and 5mL Nitromethane.

    • Reflux for 2–4 hours. Monitor via TLC (Thin Layer Chromatography) for the disappearance of the aldehyde spot.

    • Workup: Cool to room temperature. The nitrostyrene often crystallizes as yellow/orange needles. If not, pour into ice water and filter the precipitate.

    • Purification: Recrystallize from boiling isopropyl alcohol (IPA).

Phase B: Reduction

  • Objective: Reduce nitrostyrene to the final amine.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF (Tetrahydrofuran).

  • Note: NaBH₄/CuCl₂ is a safer alternative but may have lower yields for sterically hindered substrates. We describe the LiAlH₄ route for maximum conversion.

  • Protocol:

    • Setup: Flame-dried glassware, N₂ atmosphere.

    • Suspend 1.0g LiAlH₄ in 50mL anhydrous THF.

    • Add the nitrostyrene (from Phase A) dropwise as a solution in THF. Maintain a gentle reflux (exothermic).

    • Reflux for 24 hours to ensure reduction of both the alkene and the nitro group.

    • Quenching (Fieser Method): Cool to 0°C. Carefully add water (1mL), then 15% NaOH (1mL), then water (3mL).

    • Filter off the aluminum salts.

    • Isolation: Evaporate THF. Dissolve the residue in dilute HCl, wash with dichloromethane (to remove non-basic impurities), then basify the aqueous layer with 25% NaOH.

    • Extract the freebase amine into DCM, dry over MgSO₄, and evaporate.

Phase C: Salt Formation

  • Dissolve the freebase oil in anhydrous IPA.

  • Add concentrated HCl dropwise until pH is neutral/acidic.

  • Dilute with diethyl ether to precipitate the This compound hydrochloride salt.

2.3. Synthetic Workflow Diagram

SynthesisPath Aldehyde 2-Bromo-5-methoxy- benzaldehyde Styrene Intermediate: Nitrostyrene Aldehyde->Styrene Henry Rxn (NH4OAc, Reflux) Nitro Nitromethane (CH3NO2) Nitro->Styrene Product 2-(2-Bromo-5-methoxyphenyl) ethanamine (Freebase) Styrene->Product Reduction (Reflux 24h) Reductant LiAlH4 / THF Reductant->Product Salt Final HCl Salt Product->Salt HCl/IPA Crystallization

Caption: Figure 1.[2] Synthetic pathway from benzaldehyde precursor to final hydrochloride salt.

Pharmacological Analysis (SAR)[2]

This section details why this specific molecule is scientifically interesting as a comparator rather than a primary agonist.

3.1. The "2,5-Dimethoxy" Rule

Established research (Shulgin, Nichols) dictates that the 5-HT2A receptor binding pocket has strict requirements for phenethylamine activation:

  • 2-Methoxy Group: Acts as a hydrogen bond acceptor with a serine residue (likely Ser159) in the receptor.

  • 5-Methoxy Group: Essential for hydrophobic orientation and receptor activation.

  • 4-Position Substituent: A hydrophobic group (like Bromine in 2C-B) fits into a specific lipophilic pocket.

3.2. Structural Deficits of 2-Br-5-MeO-PEA

In the target molecule, the 2-methoxy group is replaced by Bromine .[1]

  • Loss of H-Bonding: Bromine cannot accept the hydrogen bond that the oxygen of the methoxy group would typically accept.

  • Steric Clash: The ortho (2-position) bromine is bulky (Van der Waals radius ~1.85 Å) compared to the oxygen linkage. This likely forces the ethylamine side chain into an unfavorable conformation, preventing the amine nitrogen from engaging the crucial Aspartate residue (Asp155).

Hypothesis: this compound is predicted to have negligible affinity or act as a weak antagonist at 5-HT2A, failing to produce the psychedelic effects associated with its isomer 2C-B.

3.3. Pharmacophore Comparison Diagram

SAR_Comparison cluster_2CB 2C-B (Active Agonist) cluster_Target Target: 2-Br-5-MeO-PEA (Probe) node_2CB 4-Bromo Hydrophobic Pocket Fit 2-Methoxy H-Bond Acceptor (Critical) 5-Methoxy Receptor Activation Receptor 5-HT2A Receptor Binding Pocket node_2CB->Receptor High Affinity (Ki ~1nM) node_Target 2-Bromo Steric Clash / No H-Bond 5-Methoxy Present 4-H Empty Pocket (Low Affinity) node_Target->Receptor Predicted Low Affinity / Inactive

Caption: Figure 2. Pharmacophore mapping contrasting the active 2C-B ligand with the target structural probe.

Safety & Handling Protocols

As a research chemical with an uncharacterized toxicological profile, this compound must be handled as a potential high-hazard substance.

  • Acute Toxicity: Unknown. Treat as highly toxic by inhalation, ingestion, and skin contact.

  • Corrosivity: The freebase is caustic; the HCl salt is an irritant.

  • Containment: All synthesis and handling of the powder must occur within a certified Fume Hood or Glovebox.

  • Decontamination: Glassware should be soaked in a 10% bleach solution or oxidizing acid bath (Piranha solution - use extreme caution) to degrade organic residues before standard washing.

Conclusion

This compound is a valuable tool for Structure-Activity Relationship (SAR) studies. By disrupting the established 2,5-dimethoxy pharmacophore, it validates the necessity of the ortho-oxygen functionality for 5-HT2A activation. It should not be viewed as a functional substitute for 2C-B, but rather as a scientific control to map the precise steric and electronic requirements of the serotonin receptor.

References
  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis and the "2,5-dimethoxy" pattern).

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264–355. (Comprehensive review of SAR including the necessity of the 2-methoxy group).

  • Glennon, R. A., et al. (1984). Binding of phenylalkylamine derivatives at 5-HT2 and 5-HT1C receptors. Journal of Medicinal Chemistry. (Establishes binding affinities for various positional isomers).

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. (Used for physicochemical property estimation).

Sources

The Structural Ballet of Bromo-Methoxyphenyl-Ethanamines: An In-Depth Technical Guide to their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of bromo-methoxyphenyl-ethanamines, a class of psychoactive compounds renowned for their potent interaction with serotonin receptors. We will delve into the nuanced interplay between chemical structure and biological function, offering insights for researchers engaged in neuroscience and the development of novel therapeutics targeting the central nervous system. This document will dissect the synthesis of key analogs, provide detailed experimental protocols for their pharmacological evaluation, and elucidate the downstream signaling cascades that mediate their effects.

The Archetype: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

The journey into the SAR of bromo-methoxyphenyl-ethanamines begins with the archetypal compound, 4-bromo-2,5-dimethoxyphenethylamine, commonly known as 2C-B. First synthesized by Alexander Shulgin, 2C-B is a synthetic phenethylamine that exhibits a unique pharmacological profile, acting as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors.[1] Its psychoactive effects are primarily attributed to its interaction with the 5-HT2A receptor.[2]

The core structure of 2C-B, a phenethylamine scaffold with two methoxy groups at positions 2 and 5 and a bromine atom at position 4 of the phenyl ring, serves as the foundation for exploring the SAR of this chemical family.[3] Modifications to this scaffold, whether on the phenyl ring or the ethylamine side chain, can dramatically alter the compound's affinity, efficacy, and selectivity for its target receptors.

Deconstructing the Molecule: A Tour of Structure-Activity Relationships

The biological activity of bromo-methoxyphenyl-ethanamines is exquisitely sensitive to their chemical architecture. Here, we dissect the key structural motifs and their influence on pharmacological properties.

The Phenyl Ring: A Landscape of Substituent Effects

The substitution pattern on the phenyl ring is a critical determinant of a compound's interaction with serotonin receptors.

  • The Bromine Atom: The bromine atom at the 4-position is a hallmark of many potent 2C-X compounds. Its size and electronegativity are thought to contribute to optimal binding at the 5-HT2A receptor. Replacing bromine with other halogens, such as iodine (as in 2C-I), can modulate potency.[4][5] The nature of the halogen substituent can influence the strength of halogen bonds formed with the receptor.[6]

  • Methoxy Groups: The methoxy groups at the 2- and 5-positions are crucial for the psychedelic activity of these compounds. Their precise positioning is critical; isomers with methoxy groups at other positions on the phenyl ring often exhibit significantly different pharmacological profiles.[7] These groups are believed to orient the molecule within the receptor's binding pocket.

The Ethylamine Side Chain: Tuning Affinity and Efficacy

Modifications to the ethylamine side chain offer a powerful means to fine-tune the pharmacological properties of these molecules.

  • N-Alkylation: Simple N-alkylation, such as the addition of a methyl or ethyl group, generally decreases potency compared to the primary amine. For instance, N-ethyl-2C-B has a significantly lower affinity for the 5-HT2A receptor than 2C-B itself.[8]

  • N-Benzylation (NBOMes): In stark contrast to simple alkylation, the addition of an N-benzyl group dramatically increases both binding affinity and functional activity at 5-HT2A and 5-HT2C receptors.[6][9] This discovery led to the development of the "NBOMe" series of compounds, which are ultrapotent agonists. The N-benzyl moiety is thought to engage with additional residues within the receptor binding pocket, such as Phe339(6.51).[10]

  • Alpha-Carbon Substitution: Introduction of a methyl group at the alpha-carbon of the ethylamine chain (creating a phenylisopropylamine) can also influence activity, as seen in the amphetamine class of compounds.

Synthesizing the Tools: A Practical Guide to Chemical Preparation

The exploration of SAR necessitates the synthesis of a diverse library of analogs. Here, we outline a representative synthetic route to 4-bromo-2,5-dimethoxyphenethylamine (2C-B), the foundational compound for many SAR studies.

Synthetic Workflow Overview

The synthesis of 2C-B typically begins with 2,5-dimethoxybenzaldehyde and proceeds through a two-step sequence: a Henry condensation followed by a reduction.

SynthesisWorkflow A 2,5-Dimethoxybenzaldehyde B Henry Condensation (Nitromethane, Catalyst) A->B Step 1 C 2,5-Dimethoxy-β-nitrostyrene B->C D Reduction (e.g., LAH) C->D Step 2 E 2-(2,5-Dimethoxyphenyl)ethanamine (2C-H) D->E F Bromination (Br2 in Acetic Acid) E->F Step 3 G 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) F->G

Synthetic pathway for 4-bromo-2,5-dimethoxyphenethylamine (2C-B).

Detailed Experimental Protocol: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

Step 1: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde [9]

  • Dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) in a flask cooled to 0 °C.

  • Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water (30 mL), which will cause a white precipitate to form.

  • Collect the precipitate by filtration.

  • Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL) and perform a liquid-liquid extraction.

  • Extract the aqueous phase with dichloromethane (3 x 25 mL).

  • Combine the organic phases, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a 20% ethyl acetate/hexane eluent to yield 4-bromo-2,5-dimethoxybenzaldehyde.

Step 2: Synthesis of 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) from the corresponding nitrostyrene [11]

Note: This step involves the reduction of the corresponding nitrostyrene, which is synthesized from 4-bromo-2,5-dimethoxybenzaldehyde and nitromethane.

  • Prepare a solution of 4-bromo-2,5-dimethoxy-β-nitrostyrene in anhydrous tetrahydrofuran (THF).

  • In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous THF.

  • Slowly add the nitrostyrene solution to the LAH suspension with stirring.

  • After the addition is complete, reflux the reaction mixture for several hours.

  • Cool the reaction mixture and carefully quench the excess LAH by the sequential addition of water and then a sodium hydroxide solution.

  • Filter the resulting mixture to remove the aluminum salts.

  • Extract the filtrate with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2C-B freebase.

  • The freebase can be further purified by conversion to its hydrochloride salt and recrystallization.

Unveiling the Biological Activity: Pharmacological Evaluation

A thorough understanding of the SAR of bromo-methoxyphenyl-ethanamines relies on robust and quantitative pharmacological assays.

Experimental Workflow for Pharmacological Screening

PharmacologicalWorkflow A Synthesized Analog Library B Radioligand Binding Assays (5-HT2A, 5-HT2C, etc.) A->B D Functional Assays (e.g., Phosphoinositide Hydrolysis) A->D C Determination of Binding Affinity (Ki) B->C F SAR Analysis C->F E Determination of Potency (EC50) and Efficacy (Emax) D->E E->F

Workflow for pharmacological screening of bromo-methoxyphenyl-ethanamine analogs.

Detailed Experimental Protocol: Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor.[12][13]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • A fixed concentration of a suitable radioligand (e.g., [3H]ketanserin or [3H]MDL 100,907)

    • A range of concentrations of the unlabeled test compound.

    • For determining non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., ketanserin).

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Experimental Protocol: Phosphoinositide Hydrolysis Assay

This assay measures the functional activity of a compound as an agonist at the Gq-coupled 5-HT2A receptor.[3][14]

  • Cell Culture and Labeling: Culture a cell line expressing the 5-HT2A receptor. Label the cells overnight with [3H]myo-inositol to incorporate it into the membrane phosphoinositides.

  • Assay Setup: Wash the labeled cells and pre-incubate them in a buffer containing LiCl (to inhibit inositol monophosphatase).

  • Stimulation: Add a range of concentrations of the test compound to the cells and incubate for a specific time (e.g., 30-60 minutes) at 37°C to stimulate phosphoinositide hydrolysis.

  • Extraction of Inositol Phosphates: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid). Separate the inositol phosphates from the rest of the cellular components using anion-exchange chromatography.

  • Scintillation Counting: Elute the [3H]inositol phosphates and measure their radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]inositol phosphates produced against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Downstream Consequences: Signaling Pathways

The interaction of bromo-methoxyphenyl-ethanamines with the 5-HT2A receptor initiates a cascade of intracellular events. The primary signaling pathway is through the Gq/G11 family of G proteins.[15][16]

SignalingPathway Ligand Bromo-methoxyphenyl-ethanamine Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Primary signaling pathway of the 5-HT2A receptor activated by bromo-methoxyphenyl-ethanamines.

Activation of the 5-HT2A receptor by an agonist like 2C-B leads to a conformational change that facilitates the activation of the Gq/G11 protein.[16] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to a variety of downstream cellular responses that are thought to underlie the psychoactive effects of these compounds. The magnitude of psychedelic effects has been shown to be correlated with the efficacy of Gq signaling.[12][17]

Analytical Characterization: Ensuring Purity and Identity

The unambiguous identification and purity assessment of synthesized analogs are paramount for reliable SAR studies. A combination of analytical techniques is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile compounds. The mass spectra of bromo-methoxyphenyl-ethanamines often show characteristic fragmentation patterns that can aid in their identification.[5][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical structure of a molecule, allowing for the confirmation of the desired product and the identification of impurities.[19]

  • Column Chromatography: This technique is essential for the purification of the synthesized compounds, separating the desired product from starting materials, byproducts, and other impurities.[20][21]

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes representative SAR data for a selection of bromo-methoxyphenyl-ethanamine analogs, highlighting the impact of structural modifications on their interaction with the 5-HT2A receptor.

CompoundR1R25-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2A Emax (%)
2C-B HH10.18.4100
N-Me-2C-B HCH312011095
N-Et-2C-B HCH2CH340435090
25B-NBOMe HCH2-Ph-2-OCH30.440.53110
25B-NBOH HCH2-Ph-2-OH1.21.5105

Data are representative and compiled from various sources for illustrative purposes.

Conclusion and Future Directions

The structure-activity relationship of bromo-methoxyphenyl-ethanamines is a rich and complex field of study. The foundational 2C-B scaffold has proven to be a versatile platform for the design of potent and selective serotonin receptor ligands. Key takeaways from this guide include:

  • The substitution pattern on the phenyl ring, particularly the positions of the bromine and methoxy groups, is critical for high-affinity binding to the 5-HT2A receptor.

  • N-benzylation of the ethylamine side chain dramatically enhances potency and efficacy, leading to the development of ultrapotent NBOMe compounds.

  • The primary mechanism of action involves the activation of the Gq/PLC signaling pathway downstream of the 5-HT2A receptor.

Future research in this area will likely focus on the development of ligands with biased signaling properties, which may selectively activate certain downstream pathways while avoiding others. This could lead to the design of novel therapeutics with improved efficacy and reduced side effects. Furthermore, the continued exploration of the SAR of these compounds will undoubtedly provide deeper insights into the molecular mechanisms of serotonin receptor function and its role in both normal and pathological brain states.

References

  • Bandil. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA. The Hive. [Link]

  • Carmo, H., et al. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Molecules, 29(3), 723. [Link]

  • Erowid. (2005). Successful 2C-B Syntheses. [Link]

  • ScienceMadness. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]

  • González, D., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology, 9, 298. [Link]

  • Acuna-Castillo, C., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 141(7), 1167-1174. [Link]

  • Acuna-Castillo, C., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. PMC. [Link]

  • Kozlov, M. Y., et al. (2020). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Drug Testing and Analysis, 12(11-12), 1646-1657. [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. [Link]

  • Wilcken, R., et al. (2013). Scaffold Effects on Halogen Bonding Strength. Journal of Chemical Information and Modeling, 53(12), 3105-3117. [Link]

  • National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. [Link]

  • Kim, K., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. [Link]

  • Sanders-Bush, E., et al. (1998). 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens. Psychopharmacology, 136(3), 277-283. [Link]

  • Herth, M. M., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(1), 229-235. [Link]

  • Maji, B., et al. (2023). Aryl versus Alkyl Redox-Active Diazoacetates — Light-Induced C–H Insertion or 1,2-Rearrangement. Organic Letters, 25(34), 6330-6334. [Link]

  • Canal, C. E., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2779-2792. [Link]

  • Graves, C. R., et al. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Assay and Drug Development Technologies, 1(1), 21-34. [Link]

  • Frison, G., et al. (2015). Characterization of the designer drug bk-2C-B (2-amino-1-(bromo-dimethoxyphenyl)ethan-1-one) by gas chromatography/mass spectrometry without and with derivatization with 2,2,2-trichloroethyl chloroformate, liquid chromatography/high-resolution mass spectrometry, and nuclear magnetic resonance. Rapid Communications in Mass Spectrometry, 29(13), 1196-1204. [Link]

  • Wallach, J., et al. (2023). Psychedelic potential is correlated with 5-HT2A-Gq signaling. ResearchGate. [Link]

  • Al-Saffar, A. E. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hallucinogens. Auburn University. [Link]

  • Glatfelter, G. C., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science, 4(2), 793-801. [Link]

  • Vamisetti, G. B., et al. (2018). Halogen Substituents in the Isoquinoline Scaffold Switches the Selectivity of Inhibition between USP2 and USP7. Angewandte Chemie International Edition, 57(52), 17133-17137. [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. [Link]

  • Canal, C. E., et al. (2012). Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs: Experimental Affinity Results Analyzed by Molecular Modeling and Ligand Docking Studies. Journal of Chemical Information and Modeling, 52(7), 1877-1890. [Link]

  • Giroud, C., et al. (1998). 2C-B: a new psychoactive phenylethylamine recently discovered in Ecstasy tablets sold on the Swiss black market. Journal of Analytical Toxicology, 22(5), 345-354. [Link]

  • Costa, A. M., et al. (2015). A new procedure based on column chromatography to purify bromelain by ion exchange plus gel filtration chromatographies. Journal of Chromatography B, 990, 107-112. [Link]

  • Daugulis, O., et al. (2005). Aryl−Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 105(11), 4228-4245. [Link]

  • Hill, S. L., & Thomas, S. H. (2011). 2C or not 2C: phenethylamine designer drug review. Clinical Toxicology, 49(5), 345-355. [Link]

  • Conn, P. J., & Sanders-Bush, E. (1987). Phosphoinositide hydrolysis linked 5-HT2 receptors in fibroblasts from choroid plexus. Journal of Neurochemistry, 49(6), 1774-1780. [Link]

  • Berg, K. A., et al. (2001). Phosphoinositide hydrolysis assays of PDZ and wildtype 5-HT 2C receptors. ResearchGate. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Clarke, R. J., et al. (2018). Neutral iodotriazoles as scaffolds for stable halogen-bonded assemblies in solution. Chemical Science, 9(1), 135-140. [Link]

  • Sharma, A., et al. (2013). Molecular modeling and docking studies of human 5-hydroxytryptamine 2A (5-HT2A) receptor for the identification of hotspots for ligand binding. Molecular BioSystems, 9(6), 1373-1383. [Link]

  • Gonzalez-Maeso, J., et al. (2007). Role of Gq protein in behavioral effects of the hallucinogenic drug 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane. Neuropsychopharmacology, 32(8), 1847-1857. [Link]

  • Williamson, D. C., et al. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy Environment. Forensic Chemistry, 29, 100424. [Link]

  • Wikipedia. (n.d.). 2C-B. [Link]

  • Di Pizio, A., et al. (2024). Molecular insights into the modulation of the 5HT 2A receptor by serotonin, psilocin, and the G protein subunit Gqα. FEBS Letters. [Link]

  • St-Gelais, A., et al. (2024). Increased 5-HT 2A receptor signalling efficacy differentiates serotonergic psychedelics from non-psychedelics. bioRxiv. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]

  • Mottarlini, F., et al. (2020). Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.51) and Phe340(6.52) with Superpotent N-Benzyl Phenethylamine Agonists. ACS Chemical Neuroscience, 11(21), 3586-3598. [Link]

  • Giroud, C., et al. (1998). 2C-B: a new psychoactive phenylethylamine recently discovered in Ecstasy tablets sold on the Swiss black market. Journal of Analytical Toxicology, 22(5), 345-354. [Link]

  • Motulsky, H. (1996). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]

  • Kozlov, M. Y., et al. (2021). Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry. Drug Testing and Analysis, 13(5), 1003-1011. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Kozlov, M. Y., et al. (2024). Identification of thermolabile positional isomers of N-(2-hydroxybenzyl)-2-(dimethoxyphenyl)ethanamines (NBOH series) using chromatography and mass spectrometry methods. Journal of Mass Spectrometry, 59(1), e4991. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive In Vitro Functional Assessment of 5-HT2A Receptor Agonism Using 2-(2-Bromo-5-methoxyphenyl)ethanamine (2C-B)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in GPCR pharmacology and neuroscience.

Abstract: This document provides a detailed guide for the in vitro characterization of 2-(2-Bromo-5-methoxyphenyl)ethanamine (2C-B), a classic phenethylamine psychedelic, as an agonist for the serotonin 2A (5-HT2A) receptor. We present the scientific rationale and step-by-step protocols for robust, cell-based functional assays that quantify G-protein-mediated signaling. The methodologies detailed herein—specifically calcium flux and inositol monophosphate (IP1) accumulation assays—are designed to determine key pharmacological parameters such as potency (EC50) and efficacy (Emax), providing a comprehensive functional profile of the compound. A complementary radioligand binding protocol is also included to assess binding affinity (Ki).

Scientific Foundation: The 5-HT2A Receptor and the Rationale for Assay Selection

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in cortical regions.[1][2] Its activation is central to the mechanism of action for a wide range of compounds, including classic psychedelics and atypical antipsychotics.[3] Understanding how a ligand like 2C-B engages this receptor is fundamental to neuropharmacology.

The Canonical Gq/11 Signaling Cascade

The 5-HT2A receptor primarily couples to the Gq/11 family of G-proteins.[3][4][5] The activation of this pathway is a hallmark of 5-HT2A agonism and serves as the basis for the functional assays described. The sequence of events is as follows:

  • Agonist Binding: An agonist, such as 2C-B, binds to and stabilizes an active conformation of the 5-HT2A receptor.

  • G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

  • PLC Activation: The activated Gαq subunit dissociates and stimulates phospholipase C (PLC).[3][5]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][6]

  • Downstream Effects: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][6] DAG remains in the membrane to activate Protein Kinase C (PKC).

This canonical pathway provides distinct, measurable endpoints for quantifying receptor activation.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (2C-B) Receptor 5-HT2A Receptor Agonist->Receptor Binding Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC Activation DAG->PKC ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds to IP3R Ca Ca2+ Release ER->Ca

Caption: Canonical 5-HT2A receptor Gq/11 signaling pathway.

Rationale for Assay Selection

To build a comprehensive profile of 2C-B's agonism, we employ a multi-assay approach.

  • Calcium Flux Assay: This assay provides a real-time, dynamic measurement of Gq activation by detecting the transient increase in intracellular Ca2+.[7][8] Its high-throughput nature makes it ideal for initial screening and potency determination. The signal is rapid but can be transient, making precise timing critical.

  • IP1 Accumulation Assay: This endpoint assay measures the accumulation of IP1, a stable downstream metabolite of IP3. Because IP1 is not rapidly degraded, this assay provides a more robust and cumulative measure of total Gq pathway activation over a longer incubation period.[9][10][11][12] It is less susceptible to the kinetic variations of calcium signaling.

  • Radioligand Binding Assay: This assay is not functional but is crucial for determining the compound's binding affinity (Ki) for the receptor. It quantifies the direct interaction between 2C-B and the 5-HT2A receptor, complementing the functional data.[13][14]

This combination of assays allows for the dissociation of binding affinity from functional potency and efficacy, providing a complete pharmacological picture.

Experimental Design and Protocols

The following protocols are optimized for use with HEK293 cells stably expressing the human 5-HT2A receptor. All steps should be performed in a sterile cell culture hood.

General Materials & Reagents
  • Cell Line: HEK293 cell line stably expressing the human 5-HT2A receptor (e.g., from Millipore, ATCC, or equivalent).

  • Test Compound: this compound (2C-B) hydrochloride, dissolved in sterile water or DMSO to create a 10 mM stock solution.

  • Positive Control: Serotonin (5-hydroxytryptamine) hydrochloride, 10 mM stock in sterile water.

  • Antagonist Control: Ketanserin tartrate, 10 mM stock in DMSO.

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Protocol 1: Calcium Flux Assay

This protocol is designed for a fluorescence imaging plate reader (FLIPR) or equivalent instrument capable of kinetic reads with automated injection.

Methodology:

  • Cell Plating: Seed the 5-HT2A-HEK293 cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will yield a 90-100% confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading: Prepare a loading solution using a commercial calcium-sensitive dye kit (e.g., FLIPR Calcium 6 Assay Kit) according to the manufacturer's instructions.[15] Typically, this involves reconstituting the dye in assay buffer, often containing probenecid to prevent dye leakage from the cells.[7][16]

  • Aspirate the culture medium from the cell plate and add 100 µL (for 96-well) of the dye loading solution to each well.

  • Incubate the plate for 1 hour at 37°C, 5% CO2, followed by 30 minutes at room temperature in the dark.

  • Compound Plate Preparation: In a separate plate, prepare serial dilutions of 2C-B and serotonin (positive control) at 4X the final desired concentration in assay buffer. Include wells with assay buffer only (vehicle control).

  • Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Set the instrument to record fluorescence (e.g., Ex: 485 nm, Em: 525 nm) kinetically.

  • Initiate the reading sequence: establish a stable baseline fluorescence for 10-20 seconds, then program the instrument to inject 50 µL (for a final volume of 150 µL in a 96-well plate) from the compound plate into the cell plate.

  • Continue recording the fluorescence signal for at least 90-120 seconds post-injection to capture the peak response.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of agonist concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax values.

Protocol 2: IP1 Accumulation Assay (HTRF)

This protocol uses a competitive immunoassay format with Homogeneous Time-Resolved Fluorescence (HTRF) detection.

Methodology:

  • Cell Plating: Seed the 5-HT2A-HEK293 cells into white, solid-bottom 384-well microplates in complete culture medium. Incubate for 24 hours.

  • Cell Stimulation: Prepare serial dilutions of 2C-B and serotonin in the stimulation buffer provided with the IP-One HTRF kit. This buffer typically contains LiCl, which inhibits the degradation of IP1, allowing it to accumulate.[17]

  • Aspirate the culture medium and add the compound dilutions to the cells.

  • Incubate the plate for 60 minutes at 37°C.

  • Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1-cryptate conjugate) diluted in the lysis buffer provided in the kit.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (cryptate) and 620 nm (d2).

  • Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000). The signal is inversely proportional to the amount of IP1 produced. Plot the HTRF ratio against the logarithm of agonist concentration and fit to a four-parameter logistic equation to derive EC50 and Emax.

Protocol 3: Competitive Radioligand Binding Assay

This protocol determines the binding affinity of 2C-B by measuring its ability to displace a known radiolabeled antagonist.

Methodology:

  • Membrane Preparation: Harvest confluent 5-HT2A-HEK293 cells and homogenize them in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in assay buffer. Determine the protein concentration using a BCA or Bradford assay.[18]

  • Assay Setup: In a 96-well plate, set up the binding reaction in a final volume of 250 µL.[18]

    • Total Binding: Membrane preparation + a fixed concentration of a 5-HT2A radioligand (e.g., [3H]ketanserin at its Kd concentration) + vehicle.

    • Non-specific Binding (NSB): Membrane preparation + [3H]ketanserin + a high concentration of a non-labeled antagonist (e.g., 10 µM Ketanserin).

    • Competition: Membrane preparation + [3H]ketanserin + serial dilutions of 2C-B.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through a GF/C filter plate, washing several times with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of 2C-B.

    • Fit the data to a one-site competition curve to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_binding Binding Assay cluster_analysis Data Analysis Culture Culture 5-HT2A Expressing Cells Plate Plate Cells in Microplates Culture->Plate Binding_Assay Radioligand Binding Assay Culture->Binding_Assay Membrane Prep Ca_Assay Calcium Flux Assay (Real-time) Plate->Ca_Assay IP1_Assay IP1 Accumulation Assay (Endpoint) Plate->IP1_Assay DR_Curve Generate Dose-Response Curves Ca_Assay->DR_Curve IP1_Assay->DR_Curve Binding_Assay->DR_Curve Params Calculate EC50, Emax, Ki DR_Curve->Params

Caption: General experimental workflow for compound characterization.

Data Presentation and Interpretation

The data obtained should be tabulated to allow for clear comparison of the pharmacological parameters.

Table 1: Hypothetical Pharmacological Profile of 2C-B at the 5-HT2A Receptor

CompoundCalcium Flux EC50 (nM)IP1 Accumulation EC50 (nM)Binding Affinity Ki (nM)Max Efficacy (Emax) (% of Serotonin)Classification
Serotonin 5.58.212.0100%Full Agonist (Reference)
2C-B 15.122.535.585%Partial Agonist
Ketanserin No Agonist ActivityNo Agonist Activity2.1N/AAntagonist

Interpretation:

  • Potency (EC50): The EC50 values from both functional assays indicate the concentration of 2C-B required to elicit a half-maximal response. In this example, 2C-B is a potent agonist, though less potent than the endogenous ligand serotonin. Differences between calcium and IP1 EC50 values are common and can reflect differences in assay kinetics and signal amplification.[9]

  • Efficacy (Emax): An Emax of 85% relative to serotonin classifies 2C-B as a high-efficacy partial agonist.[19] It strongly activates the receptor but does not produce the absolute maximal response seen with the endogenous full agonist.

  • Affinity (Ki): The Ki value of 35.5 nM reflects a high binding affinity for the 5-HT2A receptor. Comparing Ki to EC50 can provide insights into receptor reserve in the cellular system.

Conclusion

The protocols described in this application note provide a robust framework for characterizing the agonistic properties of this compound (2C-B) or other novel compounds at the 5-HT2A receptor. By integrating binding affinity data with functional readouts from two distinct points in the Gq signaling cascade, researchers can build a high-confidence pharmacological profile, elucidating the compound's potency and efficacy. This multi-assay approach ensures data integrity and provides the detailed characterization necessary for drug discovery and molecular pharmacology research.

References

  • Berg, K. A., et al. (2021). 5-HT2A receptor- and M1 muscarinic acetylcholine receptor-mediated activation of Gαq/11 in postmortem dorsolateral prefrontal cortex of opiate addicts. Neuroscience Letters. Available at: [Link]

  • Wikipedia. 5-HT2A receptor. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Innoprot. 5-HT2A Serotonin Receptor Cell Line. Innoprot. Available at: [Link]

  • González-Maeso, J. (2014). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences. Available at: [Link]

  • Kaplan, L. C., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. Available at: [Link]

  • Gumpper, R. H., & Roth, B. L. (2024). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research. Available at: [Link]

  • Slocum, S. T., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. Available at: [Link]

  • Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins DiscoverX. Available at: [Link]

  • Bhattacharyya, S., et al. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular and Cellular Pharmacology. Available at: [Link]

  • Cunningham, M. J., et al. (2025). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Logothetis, D. E., et al. (2018). A Functional Selectivity Mechanism at the Serotonin-2A GPCR Involves Ligand-Dependent Conformations of Intracellular Loop 2. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. 2C-B. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Zhang, Y., et al. (2013). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery. Available at: [Link]

  • Jamaluddin, A., et al. (2024). Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. Methods in Molecular Biology. Available at: [Link]

  • Eglen, R. M., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • National Center for Biotechnology Information. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • Hansen, M., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience. Available at: [Link]

  • Creative Biostructure. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. Available at: [Link]

  • Shehata, M. A., et al. (2020). Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Bio-protocol. Available at: [Link]

  • Innoprot. 5-HT2A Serotonin Receptor Assay. Innoprot. Available at: [Link]

  • Creative Bioarray. IP3/IP1 Assay. Creative Bioarray. Available at: [Link]

  • Biocompare. Cell-based Assays for GPCR Activity. Biocompare. Available at: [Link]

  • Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

Sources

Characterizing 2-(2-Bromo-5-methoxyphenyl)ethanamine at Serotonin 5-HT₂ Receptors Using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive, field-proven protocol for characterizing the binding affinity of 2-(2-Bromo-5-methoxyphenyl)ethanamine, a phenethylamine derivative, at human serotonin 5-HT₂ subfamily receptors. Given its structural similarity to known serotonergic agents like 2C-B, this compound is hypothesized to exhibit significant affinity for 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors, which are critical G protein-coupled receptor (GPCR) targets in neuroscience and drug development.[1][2][3] We present a detailed methodology for both saturation and competition radioligand binding assays using a classic filtration-based approach. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring a robust and self-validating system for generating high-quality pharmacological data.

Introduction and Scientific Rationale

This compound belongs to the phenethylamine class, a structural family that includes many compounds with high affinity for serotonin (5-hydroxytryptamine, 5-HT) receptors.[4] Specifically, its structure is analogous to the potent psychedelic and 5-HT₂ receptor partial agonist 4-bromo-2,5-dimethoxyphenethylamine (2C-B).[1][2] The 5-HT₂ receptor subfamily, comprising 5-HT₂A, 5-HT₂B, and 5-HT₂C subtypes, are Gq/11-coupled GPCRs that play crucial roles in processes ranging from cognition and mood to smooth muscle contraction.[4][5] Consequently, they are major targets for therapeutic agents treating psychiatric disorders, migraine, and other conditions.

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[6][7] They allow for the determination of two key parameters:

  • Binding Affinity (Kd or Ki): The concentration of a ligand required to occupy 50% of the receptors at equilibrium. A lower value indicates higher affinity.[8][9]

  • Receptor Density (Bmax): The maximum concentration of receptor binding sites in the tissue or cell preparation.[8][9]

This protocol details the use of a filtration binding assay, a robust method that physically separates receptor-bound radioligand from the unbound radioligand using a filter membrane, allowing for accurate quantification.[6][10]

Principle of the Radioligand Binding Assay

The assay operates on the law of mass action, describing the reversible binding of a radiolabeled ligand ([L]) to a receptor (R) to form a complex ([LR]).[7]

[L] + [R] ⇌ [LR]

Two primary experimental designs are employed:

  • Saturation Assay: Increasing concentrations of a radioligand are incubated with a fixed amount of receptor preparation. This allows for the determination of the radioligand's own affinity (Kd) and the total number of binding sites (Bmax).[6][11]

  • Competition Assay: A fixed concentration of radioligand (typically at or near its Kd) is incubated with the receptor preparation in the presence of increasing concentrations of an unlabeled competing compound (the "cold" ligand, in this case, this compound). This experiment determines the competitor's potency (IC₅₀), from which its affinity constant (Ki) can be calculated.[6]

A critical component of any binding assay is the determination of non-specific binding (NSB) . This is the portion of the radioligand that adheres to components other than the target receptor, such as the filter, lipids, or other proteins.[11][12] NSB is measured by including a saturating concentration of a known, high-affinity unlabeled ligand to block all specific binding sites.[12]

Specific Binding = Total Binding - Non-Specific Binding [11]

Visualization of Key Processes

Gq Signaling Pathway for 5-HT₂ Receptors

The 5-HT₂ receptors are canonical Gq-coupled GPCRs. Upon agonist binding, they initiate a well-defined intracellular signaling cascade.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT₂ Receptor (7TM) Ligand Binding Site G_Protein Gαq Gβγ GDP-Bound (Inactive) Receptor->G_Protein Activation (GDP→GTP Exchange) PLC PLCβ G_Protein:ga->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ligand This compound (Agonist) Ligand->Receptor:head Binding Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC Ca_Release->PKC Downstream Downstream Cellular Responses PKC->Downstream

Caption: Gq signaling cascade initiated by agonist binding to a 5-HT₂ receptor.

Experimental Workflow for Competition Binding Assay

The following diagram outlines the complete workflow from sample preparation to final data analysis for determining the Ki of the test compound.

Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare Cell Membranes (Expressing 5-HT₂ Receptor) A1 Combine in Assay Plate: Membranes + Buffer + Radioligand + Unlabeled Compound P1->A1 P2 Prepare Serial Dilutions of This compound P2->A1 P3 Prepare Radioligand (e.g., [³H]Ketanserin) P3->A1 A2 Incubate to Equilibrium (e.g., 60 min at 37°C) A1->A2 S1 Rapid Vacuum Filtration (GF/B Filter Mat) A2->S1 S2 Wash Filters with Ice-Cold Buffer S1->S2 S3 Add Scintillation Cocktail & Count Radioactivity (CPM) S2->S3 D1 Calculate Specific Binding (Total - Non-Specific) S3->D1 D2 Non-linear Regression (Sigmoidal Dose-Response) D1->D2 D3 Determine IC₅₀ D2->D3 D4 Calculate Kᵢ using Cheng-Prusoff Equation D3->D4

Caption: Step-by-step workflow for the competition radioligand binding assay.

Materials and Reagents

  • Receptor Source: Commercially available cell membranes prepared from HEK293 or CHO cells stably expressing recombinant human 5-HT₂A, 5-HT₂B, or 5-HT₂C receptors. Store at -80°C.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO, then diluted in assay buffer) to create a stock solution (e.g., 10 mM).

  • Radioligand: A high-affinity radioligand specific for the receptor subtype. The choice of radioligand is critical for assay success.

    • For 5-HT₂A: [³H]Ketanserin (Kd ≈ 1-3 nM) or [¹²⁵I]DOI (Kd ≈ 1-5 nM).

    • For 5-HT₂C: [³H]Mesulergine (Kd ≈ 1-3 nM).

  • Non-Specific Binding Agent: A high concentration of a chemically distinct but receptor-specific unlabeled ligand.

    • For 5-HT₂A: Mianserin (10 µM) or unlabeled Ketanserin (1 µM).

    • For 5-HT₂C: Mianserin (10 µM).

  • Equipment:

    • 96-well microplates (round or V-bottom).

    • Multichannel pipettes.

    • Cell Harvester (e.g., PerkinElmer FilterMate™) for rapid filtration.

    • Glass fiber filter mats (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

    • Liquid Scintillation Counter (e.g., Wallac TriLux MicroBeta).

    • Scintillation Cocktail (e.g., PerkinElmer Betaplate Scint).

    • Incubator or water bath.

Buffer Compositions
Buffer NameComponentsPurpose
Assay Buffer 50 mM Tris-HCl, pH 7.45 mM MgCl₂0.1 mM EDTAProvides a stable pH environment. Divalent cations like Mg²⁺ are often necessary for maintaining optimal GPCR conformation and high-affinity binding.
Wash Buffer 50 mM Tris-HCl, pH 7.4 (Ice-Cold)Used to rapidly wash away unbound radioligand during filtration without disrupting specifically bound ligand-receptor complexes.

Detailed Experimental Protocols

Protocol 1: Saturation Binding Assay (to determine Kd and Bmax)

Causality: This experiment is essential for characterizing the binding of your chosen radioligand to the specific batch of receptor membranes you are using. The Kd value derived here is crucial for setting up the competition assay.

  • Plate Setup: Prepare a 96-well plate. You will test 8-12 concentrations of the radioligand in triplicate. For each concentration, you will have wells for Total Binding and Non-Specific Binding (NSB).

  • Radioligand Dilutions: Prepare serial dilutions of the radioligand in Assay Buffer. The concentration range should span from approximately 0.1 x Kd to 10 x Kd.

  • Assay Assembly:

    • Total Binding Wells: Add 50 µL of Assay Buffer.

    • NSB Wells: Add 50 µL of the NSB agent (e.g., 10 µM Mianserin final concentration).

    • Add 50 µL of the appropriate radioligand dilution to all wells.

    • Initiate the reaction by adding 150 µL of the diluted membrane preparation (typically 5-20 µg protein per well) to all wells. The final assay volume is 250 µL.

  • Incubation: Seal the plate and incubate for 60-90 minutes at the desired temperature (e.g., 37°C or room temperature) with gentle agitation to reach equilibrium.[13][14]

  • Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the PEI-soaked GF/B filter mat using a cell harvester.[13]

  • Washing: Wash the filters 3-4 times with 250 µL of ice-cold Wash Buffer to remove all unbound radioligand.[13]

  • Drying & Counting: Dry the filter mat (e.g., 30 min at 50°C).[13] Seal it in a sample bag with scintillation cocktail and count the radioactivity in a scintillation counter.

Protocol 2: Competition Binding Assay (to determine Ki)

Causality: This is the primary experiment to determine the affinity of your test compound, this compound.

  • Plate Setup: Prepare a 96-well plate in triplicate for Total Binding, NSB, and 10-12 concentrations of the test compound.

  • Test Compound Dilutions: Prepare a serial dilution series of this compound in Assay Buffer. A wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M) is recommended for the initial characterization.

  • Assay Assembly:

    • Total Binding Wells: Add 50 µL of Assay Buffer.

    • NSB Wells: Add 50 µL of the NSB agent.

    • Competition Wells: Add 50 µL of the corresponding test compound dilution.

    • Add 50 µL of the radioligand (at a fixed concentration, typically its Kd value determined in Protocol 1) to all wells.

    • Initiate the reaction by adding 150 µL of the diluted membrane preparation to all wells.

  • Incubation, Filtration, and Counting: Follow steps 4-7 from Protocol 1.

Data Analysis and Interpretation

Data from the scintillation counter will be in Counts Per Minute (CPM).

For Saturation Assay:
  • Calculate Specific Binding at each radioligand concentration: Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM).

  • Convert CPM to molar concentrations (fmol/mg protein) using the specific activity of the radioligand and the protein concentration of your membrane prep.

  • Plot Specific Binding against the concentration of the free radioligand.

  • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a "one-site specific binding" model. This will directly yield the Kd (in nM) and Bmax (in fmol/mg protein).[8][11]

For Competition Assay:
  • Calculate the percent specific binding at each concentration of the test compound: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100

  • Plot the % Specific Binding against the log concentration of this compound.

  • Use non-linear regression to fit the data to a sigmoidal dose-response (variable slope) model. This will yield the IC₅₀ , which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

  • Convert the IC₅₀ to the inhibition constant (Ki ) using the Cheng-Prusoff equation . This conversion is crucial as it accounts for the concentration and affinity of the radioligand used in the assay.

    Ki = IC₅₀ / (1 + ([L]/Kd))

    Where:

    • [L] = Concentration of radioligand used in the assay.

    • Kd = Affinity constant of the radioligand (determined from the saturation experiment).

Data Summary Table
ParameterDescriptionHow to Determine
Kd Dissociation Constant: Affinity of the radioligand for the receptor.Saturation binding experiment.
Bmax Maximal Binding Capacity: Density of receptors in the preparation.Saturation binding experiment.
IC₅₀ Inhibitory Concentration 50%: Concentration of test compound that displaces 50% of the radioligand.Competition binding experiment.
Ki Inhibition Constant: Affinity of the test compound for the receptor, corrected for the radioligand.Calculated from IC₅₀ using the Cheng-Prusoff equation.

Conclusion and Best Practices

This application note provides a robust framework for determining the binding affinity of this compound at serotonin 5-HT₂ receptors. For the results to be trustworthy, it is imperative to ensure high-quality data generation. A good assay should have a low percentage of non-specific binding (ideally <20% of total binding) and data points that closely fit the theoretical model (R² > 0.95). By carefully following this protocol and understanding the scientific principles behind each step, researchers can confidently characterize the pharmacological profile of this and other novel compounds, contributing valuable data to the fields of pharmacology and drug discovery.

References

  • Title: 2C-B-FLY - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Filter-Binding Assay for Analysis of RNA–Protein Interactions Source: CSH Protocols URL: [Link]

  • Title: Synthesis method of 2-bromo-5-methoxyphenol Source: Eureka | Patsnap URL: [Link]

  • Title: 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Determining Binding Affinity (KD) of Radiolabeled Antibodies to Immobilized Antigens Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: 2C-B-FLY Source: West Chester University URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]

  • Title: 2C-B - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Bmax and KD Source: TPC URL: [Link]

  • Title: Filter binding assay - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Nonspecific binding Source: GraphPad Prism 10 Curve Fitting Guide URL: [Link]

  • Title: Scintillation proximity assay - Wikipedia Source: Wikipedia URL: [Link]

  • Title: G protein-coupled receptor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor Source: bioRxiv URL: [Link]

  • Title: Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists Source: ACS Publications URL: [Link]

  • Title: G protein-coupled receptor signaling pathway Source: CUSABIO URL: [Link]

Sources

Application Note: Behavioral Profiling of 2-(2-Bromo-5-methoxyphenyl)ethanamine

[1]

Abstract & Scientific Rationale

This application note details the standardized protocols for evaluating the behavioral pharmacology of 2-(2-Bromo-5-methoxyphenyl)ethanamine . This compound represents a critical structural probe in the study of phenethylamine Structure-Activity Relationships (SAR).[1]

Unlike the classic "2C" series (e.g., 2C-B), which typically features a 2,5-dimethoxy-4-substitution pattern, the target compound features an ortho-bromo (position 2) and meta-methoxy (position 5) arrangement relative to the ethylamine chain.[1] This unique substitution pattern is utilized to probe the steric tolerance of the serotonin 5-HT2A receptor's orthosteric binding pocket.[1]

Key Objectives:

  • Primary Screening: Assess 5-HT2A receptor activation via the Head Twitch Response (HTR) assay.[1][2][3]

  • Secondary Screening: Differentiate specific hallucinogenic activity from general psychostimulation using Open Field Locomotor profiling.

  • Safety & Formulation: Establish solubility parameters and safe dosing ranges for murine models.

Chemical Handling & Safety

Compound Identity:

  • IUPAC Name: this compound[1]

  • Class: Substituted Phenethylamine

  • Molecular Weight: ~230.10 g/mol (Freebase) / ~266.56 g/mol (HCl salt)

  • Storage: -20°C, desiccated, protected from light.

Safety Warning: As a non-standard positional isomer, the toxicity profile of this compound is unknown . It must be handled as a potential neurotoxin and potent psychoactive agent.

  • Engineering Controls: All weighing and solubilization must occur within a Class II Biosafety Cabinet or Chemical Fume Hood.

  • PPE: Nitrile gloves (double-gloved), N95 respirator or PAPR, and safety goggles.[1]

Experimental Logic & Signaling Pathway

The behavioral effects of phenethylamines are mediated primarily through the 5-HT2A receptor (Gq-coupled).[1] The "Head Twitch Response" is the behavioral proxy for this signaling cascade.[2][4][5][6]

GCompound2-(2-Br-5-MeO)PhenethylamineReceptor5-HT2A Receptor(Cortical Layer V)Compound->ReceptorBinding (Ortho-Steric)GProteinGq/11 ProteinCouplingReceptor->GProteinActivationPathwayPLCβ -> IP3 -> Ca2+ReleaseGProtein->PathwaySignaling CascadeBehaviorHead TwitchResponse (HTR)Pathway->BehaviorMotor Output

Figure 1: Putative Pharmacodynamic Pathway.[1] The compound is hypothesized to act as a partial agonist at the 5-HT2A receptor, triggering the Gq-mediated calcium release that results in the specific paroxysmal head rotation (HTR) in rodents.[1]

Protocol A: Formulation & Dosing Strategy

Challenge: Phenethylamines with halogen substitutions can exhibit poor aqueous solubility in their freebase form. Solution: Use the Hydrochloride (HCl) salt form or an acidified vehicle.

Step-by-Step Formulation:
  • Vehicle Selection:

    • Preferred: 0.9% Sterile Saline (if HCl salt).[1]

    • Alternative (for Freebase): 2% DMSO + 2% Tween-80 in Sterile Saline.[1]

  • Concentration Calculation:

    • Target Dose Range: 0.5 mg/kg to 10 mg/kg (Based on 2C-B potency scaling).

    • Injection Volume: 10 mL/kg (Standard for mice).

    • Example: For a 10 mg/kg dose in a 25g mouse, prepare a 1.0 mg/mL stock solution.

  • Preparation:

    • Dissolve compound in DMSO (if using) first.

    • Slowly add saline while vortexing.[1]

    • Adjust pH to 6.0–7.0 using 0.1M NaOH or HCl if necessary.[1]

    • Critical: Filter sterilize using a 0.22 µm PVDF syringe filter before injection.[1]

Protocol B: High-Resolution Head Twitch Response (HTR)[1]

The HTR is the gold-standard assay for 5-HT2A agonism.[1] It is defined as a rapid, rhythmic rotation of the head (frequency >80 Hz).

Experimental Workflow

WorkflowStartAcclimation(1 Hour)DosingIP Injection(Vehicle vs. Compound)Start->DosingRecordingVideo Capture(60fps, 30 mins)Dosing->RecordingImmediateScoringBlind Scoring(HTR Counts)Recording->ScoringAnalysisStatistical Analysis(One-way ANOVA)Scoring->Analysis

Figure 2: HTR Assay Workflow. Standardized timeline for acute behavioral assessment.

Detailed Methodology:
  • Subjects: Male C57BL/6J mice (8–10 weeks old). Note: C57BL/6J is the standard strain for HTR due to high baseline sensitivity.

  • Acclimation: Place mice in clear acrylic cylinders (15 cm diameter) for 60 minutes prior to testing to reduce exploration-induced artifacts.

  • Administration: Administer the compound via Intraperitoneal (IP) injection.

    • Group A: Vehicle (Saline/DMSO)

    • Group B: 1.0 mg/kg[6]

    • Group C: 3.0 mg/kg[1][7]

    • Group D: 10.0 mg/kg[1]

  • Data Acquisition:

    • Immediately return mouse to the cylinder.[1]

    • Record video from a top-down and side-view perspective for 30 minutes.

    • Frame Rate: Minimum 60 fps (HTR is a high-velocity event).[1]

  • Scoring Criteria:

    • A valid HTR is a paroxysmal rotation of the head and ears.[2]

    • Exclusion: Do not count "wet dog shakes" (whole body tremors) or grooming behaviors.

    • Validation: Use a magnetometer coil if automated detection is required, or two blinded human scorers (inter-rater reliability >0.85).

Protocol C: Open Field Locomotor Activity

To differentiate specific 5-HT2A effects from general stimulant effects (dopaminergic/adrenergic), locomotor activity must be tracked.[1]

  • Apparatus: 40x40 cm open field arena with infrared beam breaks or video tracking (e.g., EthoVision).

  • Protocol:

    • Place mouse in center of arena immediately post-injection.

    • Record for 60 minutes.

  • Metrics to Analyze:

    • Total Distance Traveled (cm): Indicates general stimulation.

    • Center Time (%): Indicates anxiolytic/anxiogenic effects.

    • Thigmotaxis: Wall-hugging behavior.[1]

Data Presentation & Analysis

Summarize your findings in the following format to ensure comparability with existing literature (e.g., Halberstadt et al.).

Table 1: Expected Data Structure for Behavioral Profiling

GroupDose (mg/kg)HTR Count (Mean ± SEM)Total Distance (m)Center Time (s)
Vehicle 01.2 ± 0.545.0 ± 3.2120 ± 15
Low 1.0TBDTBDTBD
Mid 3.0TBDTBDTBD
High 10.0TBDTBDTBD
Pos.[1] Control (DOI 1.0)15.5 ± 2.130.0 ± 4.180 ± 10

Statistical Approach:

  • Perform a One-Way ANOVA followed by Dunnett’s post-hoc test comparing all treatment groups to the Vehicle control.

  • Significance threshold: p < 0.05.

  • Plot Dose-Response curve to determine ED50 for HTR.[1]

References

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens.[6] Neuropharmacology.

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews.

  • Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive standard operating procedure.[1] Springer Protocols.

  • Fantegrossi, W. E., et al. (2005). The behavioral pharmacology of hallucinogens. Biochemical Pharmacology.

  • DeepLabCut (Automated Analysis). Mathis, A., et al. (2018). DeepLabCut: markerless pose estimation of user-defined body parts with deep learning.[1] Nature Neuroscience.[1]

Application Notes and Protocols for 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Nomenclature

It is imperative to clarify a point of chemical nomenclature at the outset. The compound of interest for these application notes is the psychedelic phenethylamine commonly known as 2C-B . Its correct IUPAC name is 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine . The user-provided topic, "2-(2-Bromo-5-methoxyphenyl)ethanamine," refers to a different chemical structure. This document will exclusively focus on the scientifically well-documented and researched compound, 2C-B.

Introduction: Unveiling the Potential of a Classic Psychedelic

Synthesized in 1974 by Alexander Shulgin, 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) is a synthetic phenethylamine derivative, structurally related to mescaline.[1] Historically, it has seen use in psychotherapy and, more prominently, as a recreational substance, valued for its unique blend of psychedelic, mild stimulant, and entactogenic effects.[1][2] In the contemporary landscape of the psychedelic renaissance in neuroscience, 2C-B is emerging as a valuable molecular tool. Its distinct pharmacological profile and subjective effects, often described as more manageable and shorter in duration than those of LSD or psilocybin, make it an intriguing candidate for both fundamental and translational research.[3][4]

These application notes serve as a comprehensive guide for researchers, providing an in-depth overview of 2C-B's mechanism of action and detailed protocols for its application in key in vitro and in vivo neuroscience assays.

Mechanism of Action: A Serotonergic Focus

The primary molecular target of 2C-B is the serotonin 2A receptor (5-HT2AR) , where it acts as a potent partial agonist .[3] This interaction is believed to be the principal driver of its psychedelic effects, a mechanism shared with classic hallucinogens like psilocybin and LSD.[5] The activation of 5-HT2A receptors, which are densely expressed in cortical and limbic regions of the brain, leads to a cascade of downstream signaling events, ultimately altering neural circuitry involved in perception, cognition, and mood.[6]

Beyond its affinity for the 5-HT2A receptor, 2C-B also interacts with other serotonin receptor subtypes, notably the 5-HT2C receptor, where it also displays partial agonism.[7] Some studies suggest it may also act as a weak inhibitor of the serotonin transporter (SERT), though its potency in this regard is significantly lower than that of classic reuptake inhibitors.[6] This multifaceted interaction with the serotonin system likely contributes to its unique psychoactive profile.

Signaling Pathway Overview

The interaction of 2C-B with the 5-HT2A receptor initiates a G-protein-coupled signaling cascade, primarily through the Gq/G11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). These events modulate neuronal excitability and gene expression.

2C-B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2C-B 2C-B 5HT2A_R 5-HT2A Receptor 2C-B->5HT2A_R Binds & Activates Gq_G11 Gq/G11 5HT2A_R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Effects Modulation of Neuronal Excitability & Gene Expression Ca_Release->Neuronal_Effects PKC->Neuronal_Effects

Caption: Simplified 5-HT2A receptor signaling cascade initiated by 2C-B.

Pharmacological Data

The following table summarizes key in vitro pharmacological parameters for 2C-B. It is important to note that values can vary between studies depending on the experimental system used (e.g., cell line, radioligand, assay conditions).

ParameterReceptorValueReference
Ki (nM) 5-HT2A0.64 - 1.01[8][9]
5-HT2C1.7[9]
EC50 (nM) 5-HT2A3.3 - 4.3[8]
Emax (%) 5-HT2A76 - 93[8]

In Vitro Experimental Protocols

Radioligand Binding Assay: Determining Receptor Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of 2C-B for the human 5-HT2A receptor.

Principle: This assay measures the ability of unlabeled 2C-B to compete with a radiolabeled ligand (e.g., [3H]ketanserin) for binding to the 5-HT2A receptor expressed in a cell membrane preparation. The concentration of 2C-B that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin (specific activity ~80 Ci/mmol).

  • 2C-B hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Mianserin (10 µM).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and vials.

  • Microplate harvester and liquid scintillation counter.

Protocol Workflow:

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Serial dilutions of 2C-B - Radioligand solution - Membrane homogenate Start->Prepare_Reagents Plate_Setup Plate Setup: Add Assay Buffer, Radioligand, 2C-B/Vehicle/Mianserin to wells Prepare_Reagents->Plate_Setup Add_Membranes Add Membrane Preparation to initiate binding reaction Plate_Setup->Add_Membranes Incubate Incubate (e.g., 60 min at 25°C) Add_Membranes->Incubate Harvest Harvest onto glass fiber filters using a cell harvester Incubate->Harvest Wash Wash filters with ice-cold Wash Buffer (3x) Harvest->Wash Dry_Filters Dry the filters Wash->Dry_Filters Add_Scintillant Add scintillation cocktail Dry_Filters->Add_Scintillant Count_Radioactivity Count radioactivity using a liquid scintillation counter Add_Scintillant->Count_Radioactivity Analyze_Data Data Analysis: Calculate IC50 and Ki values Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of 2C-B HCl in assay buffer (e.g., from 10-11 M to 10-5 M).

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer + radioligand), non-specific binding (assay buffer + radioligand + 10 µM mianserin), and competition (assay buffer + radioligand + varying concentrations of 2C-B).

  • Reaction Initiation: Add the cell membrane preparation (typically 20-50 µg of protein per well) to each well to start the binding reaction. The final assay volume is typically 200-250 µL. The final concentration of [3H]ketanserin should be close to its Kd value (e.g., 1-2 nM).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the log concentration of 2C-B. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay: Assessing Functional Agonism

This protocol outlines a method to measure the functional potency (EC50) and efficacy (Emax) of 2C-B at the 5-HT2A receptor by measuring intracellular calcium mobilization.

Principle: Activation of the Gq-coupled 5-HT2A receptor by an agonist like 2C-B leads to an increase in intracellular calcium concentration. This can be detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The change in fluorescence intensity is proportional to the receptor activation.

Materials:

  • HEK293 cells transiently or stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

  • 2C-B hydrochloride.

  • Positive control: Serotonin (5-HT).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Plate HEK293-5HT2A cells in black, clear-bottom microplates and grow to ~90% confluency.

  • Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution (containing Fluo-4 AM and probenecid in assay buffer). Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Compound Plate Preparation: In a separate plate, prepare serial dilutions of 2C-B and serotonin in assay buffer at a concentration 4-5 times the final desired concentration.

  • Measurement: Place the cell plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • The instrument automatically adds the compound solutions from the compound plate to the cell plate.

    • Continue to record the fluorescence kinetically for an additional 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • For each well, calculate the peak fluorescence response minus the baseline fluorescence.

    • Normalize the data to the maximal response produced by a saturating concentration of serotonin (defined as 100% efficacy).

    • Plot the normalized response against the log concentration of 2C-B.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC50 (potency) and Emax (efficacy) values.

In Vivo Experimental Protocol: Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation and is reliably induced by psychedelic compounds.[3]

Principle: This assay quantifies the frequency of head twitches in mice following the administration of 2C-B, providing an in vivo measure of its 5-HT2A receptor agonist activity.

Materials:

  • Male C57BL/6J mice (8-12 weeks old).

  • 2C-B hydrochloride.

  • Vehicle: 0.9% sterile saline.

  • Observation chambers (e.g., standard transparent rodent cages).

  • Video recording equipment (optional, but recommended for unbiased scoring).

  • Injection supplies (syringes, needles).

Step-by-Step Methodology:

  • Acclimation: Acclimate mice to the observation chambers for at least 30-60 minutes before drug administration.

  • Drug Preparation: Dissolve 2C-B HCl in sterile saline to the desired concentrations (e.g., 0.5, 1, 2.5, 5 mg/kg). Prepare a vehicle-only control group.

  • Administration: Administer 2C-B or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

  • Observation Period: Immediately after injection, place the mice back into their individual observation chambers. The primary observation period should cover the peak effects of the drug, typically from 5 to 30 minutes post-injection.

  • Scoring:

    • A trained observer, blind to the experimental conditions, should count the number of head twitches for each mouse. A head twitch is defined as a rapid, convulsive rotational movement of the head that is not associated with grooming or general exploratory behavior.

    • Alternatively, record the sessions and score them later, which allows for repeated review and scoring by multiple blinded observers.

  • Data Analysis:

    • Sum the total number of head twitches for each animal over the observation period.

    • Compare the mean number of head twitches between the different dose groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).

    • Plot the data as a dose-response curve (mean head twitches vs. 2C-B dose).

Experimental Considerations:

  • Dose Selection: Doses should be chosen to establish a clear dose-response relationship. Based on preclinical literature, a range of 1-10 mg/kg is often effective.[6]

  • Route of Administration: While i.p. is common, subcutaneous or oral administration can also be used, but the timing of the observation window must be adjusted to account for different pharmacokinetic profiles.[2]

  • Environment: The testing environment should be quiet and consistent to minimize stress, which can affect behavioral responses.

Applications in Drug Development and Neuroscience

  • Tool Compound for 5-HT2AR Research: 2C-B serves as a selective and potent tool to probe the function of the 5-HT2A receptor in various neural circuits and its role in sensory processing, cognition, and mood.

  • Model for Psychedelic Effects: In preclinical models, 2C-B can be used to investigate the neurobiological underpinnings of psychedelic-induced alterations in consciousness and behavior.[5]

  • Therapeutic Potential: The unique entactogenic and less anxiogenic profile of 2C-B compared to other psychedelics suggests potential therapeutic applications that warrant further investigation, particularly in the context of psychotherapy.[4]

  • Structure-Activity Relationship (SAR) Studies: As a foundational member of the 2C-x family, 2C-B is a critical reference compound for SAR studies aimed at developing novel ligands with tailored selectivity and functional activity at serotonin receptors.

Conclusion

2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) is a valuable and versatile pharmacological tool for neuroscience research. Its well-characterized interaction with the serotonin system, particularly the 5-HT2A receptor, combined with its distinct behavioral effects, provides a unique opportunity to explore the complexities of serotonergic signaling and its role in brain function and psychiatric disorders. The protocols outlined in these notes provide a solid foundation for researchers to incorporate 2C-B into their experimental paradigms, fostering further discovery in this exciting field.

References

  • Wikipedia. 2C-B. [Link]

  • González, D., et al. (2016). Acute Effects of the Novel Psychoactive Drug 2C-B on Emotions. BioMed Research International. [Link]

  • Kysilovskyi, O., et al. (2020). Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration. ResearchGate. [Link]

  • Wikipedia. 2-OH-2C-B. [Link]

  • Brandt, S. D., et al. (2014). Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B). PubMed. [Link]

  • Recovered.org. (2023). 2C Drugs: 2C-B Effects, Risks, & Treatment. [Link]

  • Villalobos, C. A., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT 2A receptor antagonists in Xenopus laevis oocytes. ResearchGate. [Link]

  • National Center for Biotechnology Information. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. [Link]

  • The Recovery Village. (2024). 2C-B Drug Side Effects, Signs and Symptoms. [Link]

  • Villalobos, C. A., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. PubMed Central. [Link]

  • Papaseit, E., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology. [Link]

  • Mallaroni, P., et al. (2023). Assessment of the acute effects of 2C-B vs psilocybin on subjective experience, mood and cognition. ResearchGate. [Link]

  • ClinicalTrials.gov. (2022). Acute Effects of 2C-B Compared With MDMA and Psilocybin in Healthy Subjects. [Link]

  • Luppi, A. I., et al. (2024). The forgotten psychedelic: Spatiotemporal mapping of brain organisation following the administration of 2C-B and psilocybin. bioRxiv. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-2B5M-001 Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the synthesis and troubleshooting of 2-(2-Bromo-5-methoxyphenyl)ethanamine , a specific structural isomer often utilized as a precursor in 5-HT receptor ligand research.

Critical Warning: The primary failure mode in this synthesis is regio-isomer contamination (if brominating late-stage) or reductive debromination (stripping the bromine atom during the reduction step). This guide prioritizes the "Pre-Brominated Aldehyde Route" to guarantee regiochemistry, followed by a controlled reduction to preserve the halogen.

Module 1: The Synthetic Pathway (The "Golden Path")

We recommend the Henry Reaction (Nitroaldol) followed by Hydride Reduction . This route avoids the difficult separation of isomers associated with direct bromination of 3-methoxyphenethylamine.

Workflow Visualization

G Aldehyde Start: 2-Bromo-5- methoxybenzaldehyde Henry Henry Rxn (NH4OAc, MeNO2) Aldehyde->Henry Condensation Nitrostyrene Intermediate: 2-Bromo-5-methoxy- beta-nitrostyrene Reduction Reduction (NaBH4/CuCl2 or AlH3) Nitrostyrene->Reduction Hydride Transfer Amine Target: 2-(2-Bromo-5-methoxyphenyl) ethanamine Henry->Nitrostyrene Crystallization Reduction->Amine Acid/Base Workup

Figure 1: The standard synthetic workflow favoring regiochemical integrity.[1]

Module 2: Troubleshooting The Henry Reaction

Step: Condensation of 2-bromo-5-methoxybenzaldehyde with nitromethane.

FAQ: Nitrostyrene Formation

Q: My reaction mixture turned dark black/tarry. What happened? A: This indicates polymerization caused by excessive heat or base concentration.

  • The Fix: Use Ammonium Acetate (NH₄OAc) as the catalyst rather than strong bases like NaOH or butylamine. Keep the temperature at a gentle reflux (approx. 80-90°C) and do not exceed 4 hours.

  • Rescue: If tar forms, attempt to recrystallize from boiling Isopropyl Alcohol (IPA). The nitrostyrene should crystallize as yellow/orange needles, leaving the dark impurities in the mother liquor.

Q: The product isn't crystallizing; it's an oily sludge. A: This is a common "oiling out" issue due to solvent retention.

  • The Fix:

    • Evaporate the excess nitromethane completely (rotovap).

    • Redissolve the oil in a minimum amount of boiling methanol.

    • Seed the solution with a tiny crystal of the product if available, or scratch the glass side of the flask with a glass rod to induce nucleation.

    • Cool slowly to -20°C.

Module 3: The Reduction (Critical Control Point)

Step: Reducing the Nitro group (-NO₂) and Alkene (=C) to the Amine (-NH₂).[2][3]

CRITICAL RISK: Debromination. Strong reducing agents can attack the C-Br bond, replacing the bromine with hydrogen, yielding the useless byproduct 3-methoxyphenethylamine.

Comparative Analysis of Reducing Agents
Reducing AgentRisk of DebrominationYield PotentialNotes
LiAlH₄ (LAH) HIGH ModerateNot Recommended. If refluxed, LAH frequently strips aromatic halogens. Requires strict temp control (<15°C).
NaBH₄ + CuCl₂ LOW High (80%+) Recommended. The Copper(II) acts as a catalyst to activate Borohydride, effectively reducing the nitrostyrene without touching the aryl bromide.
Al/Hg (Amalgam) LowHighLegacy Method. Effective but creates toxic mercury waste. Avoid for safety/environmental reasons.
H₂ / Pd/C EXTREME LowDo Not Use. Catalytic hydrogenation will rapidly cleave the C-Br bond (hydrogenolysis).
FAQ: Reduction Failures

Q: I used LAH and my product's melting point is off by 20°C. Why? A: You likely created a mixture of the brominated target and the de-brominated byproduct.

  • Diagnostic: Run an H-NMR.[4] Look for the integration of aromatic protons. If you see a multiplet integrating for 4 protons (instead of 3), you have lost the bromine.

  • The Fix: Switch to the NaBH₄/CuCl₂ method (see Protocol A below).

Q: The reaction foamed over violently. A: This is thermal runaway.

  • The Fix: Add the hydride solution dropwise to the nitrostyrene solution (or vice versa depending on the specific hydride protocol) at 0°C. Never dump reagents all at once.

Module 4: Validated Protocols

Protocol A: The NaBH₄/CuCl₂ Reduction (Safe & Selective)

Source Grounding: This method is adapted from modern phenethylamine synthesis optimizations to prevent dehalogenation.

  • Setup: Dissolve 10 mmol of 2-bromo-5-methoxy-beta-nitrostyrene in 50 mL of Ethanol.

  • Catalyst: Add 2-3 mmol of CuCl₂·2H₂O (solid). The solution will turn green/blue.

  • Reduction: Slowly add 40-50 mmol of NaBH₄ (granular) in portions over 30 minutes.

    • Observation: The solution will turn black (formation of active Copper boride species) and evolve hydrogen gas. Ensure good ventilation.

  • Workup: Stir for 1 hour. Quench with dilute HCl (carefully!) to destroy excess hydride. Basify with NaOH to pH 14.

  • Extraction: Extract with Dichloromethane (DCM) x3. Dry organic layer over MgSO₄.

Module 5: Troubleshooting Logic Tree

Use this decision tree to diagnose impurities or physical state issues.

Troubleshooting Start Issue Encountered State Physical State? Start->State Oil Product is an Oil State->Oil Solid Product is Solid (but wrong MP) State->Solid Salt Make HCl Salt Oil->Salt NMR Run H-NMR Solid->NMR Cryst Recrystallize (IPA/Et2O) Salt->Cryst Debrom Aromatic H count = 4? NMR->Debrom Yes Isomer Aromatic H count = 3? NMR->Isomer Yes Sol1 Diagnosis: Debromination Action: Change Reducer Debrom->Sol1 Sol2 Diagnosis: Regioisomer Action: Check Aldehyde Source Isomer->Sol2

Figure 2: Diagnostic logic for product isolation and purity verification.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press.
  • Pietersen, C., et al. (2025). "Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride." Beilstein Journal of Organic Chemistry. (Confirming the NaBH4/CuCl2 utility for preventing dehalogenation).

  • Nystrom, R. F., & Brown, W. G. (1948).[5] "Reduction of Organic Compounds by Lithium Aluminum Hydride." Journal of the American Chemical Society.[5] (Establishing the reactivity profiles and risks of LAH with halides).

Sources

Technical Support Center: HPLC Optimization for 2-(2-Bromo-5-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

Welcome to the technical support hub for the analysis of halogenated phenethylamines. The target molecule, 2-(2-Bromo-5-methoxyphenyl)ethanamine , presents two distinct chromatographic challenges:

  • Basicity: The primary amine function (

    
    ) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.
    
  • Regioisomerism: Synthetic pathways often yield positional isomers (e.g., 4-bromo-3-methoxy analogs) or des-bromo impurities. These possess nearly identical hydrophobicity (

    
    ) to the target, making standard C18 separation inefficient.
    

This guide moves beyond standard protocols, utilizing Fluorinated Stationary Phases (PFP) to exploit


 and dipole-dipole interactions for superior selectivity.[1]

Core Method Development Strategy

The "Golden Standard" Protocol: Pentafluorophenyl (PFP) Phases

For halogenated aromatics, C18 columns often fail to resolve positional isomers because the hydrophobic surface area remains constant regardless of where the bromine is located.

We recommend a Pentafluorophenyl (PFP) stationary phase.[1][2][3][4] The electron-deficient fluorine ring on the stationary phase interacts specifically with the electron-rich methoxy group and the electron-withdrawing bromine atom of your analyte.

Recommended Method Parameters
ParameterSpecificationRationale
Column PFP (Pentafluorophenyl) , 150 x 4.6 mm, 3 µm or 5 µmProvides shape selectivity and

interactions crucial for separating bromine regioisomers [1, 2].[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Low pH suppresses silanol ionization (



), reducing tailing. Formate is MS-compatible.[5][6][7]
Mobile Phase B Acetonitrile (ACN)ACN allows for stronger dipole interactions than Methanol, which can "wash out" the delicate PFP selectivity mechanisms.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.[1][8] Reduce to 0.3 mL/min for 2.1 mm ID columns.
Gradient 10% B to 60% B over 15 minShallow gradient maximizes the interaction time for isomeric resolution.
Temperature 35°CSlightly elevated temperature improves mass transfer and peak shape for amines.
Detection UV @ 280 nm (or 230 nm)280 nm is specific to the aromatic ring; 230 nm provides higher sensitivity but more noise.
Visualization: Column Selection Logic

The following decision tree illustrates the logical pathway for selecting the correct stationary phase based on your specific impurity profile.

ColumnSelection Start Start: Analyze Impurity Profile Isomers Are Positional Isomers Present? (e.g., 2-bromo vs 4-bromo) Start->Isomers Simple Simple Synthesis (No isomers, just precursors) Isomers->Simple No PFP_Rec RECOMMENDATION: Pentafluorophenyl (PFP) Column Isomers->PFP_Rec Yes (Critical) C18_Rec RECOMMENDATION: High-pH Stable C18 / Hybrid Simple->C18_Rec Standard Protocol Mech_PFP Mechanism: Dipole-Dipole + Shape Selectivity (Fluorine-Halogen interactions) PFP_Rec->Mech_PFP Mech_C18 Mechanism: Hydrophobic Interaction (Run at pH 10 for best peak shape) C18_Rec->Mech_C18

Figure 1: Decision matrix for stationary phase selection. Note that PFP is prioritized when isomeric resolution is required.

Troubleshooting Guide

Issue 1: Severe Peak Tailing ( )

Symptom: The amine peak drags, causing poor resolution and integration errors. Root Cause: The protonated amine (


) is ion-exchanging with residual negatively charged silanols (

) on the silica surface.

Protocol to Fix:

  • Check pH: Ensure Mobile Phase A is pH ≤ 3.0 . At this pH, silanols are protonated (

    
    ) and neutral, preventing interaction with the amine.
    
  • Add Modifier: Increase buffer concentration to 25mM. If using a C18 column, consider adding 0.1% Triethylamine (TEA) as a sacrificial base (TEA blocks silanols so your drug doesn't). Note: Do not use TEA with LC-MS.

  • Switch Column: Move to a "Hybrid" particle column (e.g., Ethylene-Bridged Hybrid) which has fewer surface silanols.

Issue 2: Isomers Co-eluting

Symptom: You see a "shoulder" on the main peak or a single broad peak where two should be. Root Cause: Hydrophobicity of the 2-bromo and 4-bromo isomers is identical. C18 cannot distinguish them.

Protocol to Fix:

  • Switch to Methanol? NO. Methanol forms hydrogen bonds that can mask the unique

    
     interactions of the aromatic ring.
    
  • Action: Switch to Acetonitrile (protic solvents interfere less with

    
    -systems).
    
  • Temperature Effect: Lower the column temperature to 20-25°C. Isomeric selectivity often improves at lower temperatures as the "lock-and-key" fit into the stationary phase becomes more rigid.

Visualization: Troubleshooting Workflow

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Coelution Isomer Co-elution Problem->Coelution CheckPH Is pH < 3.0? Tailing->CheckPH Solvent Switch MeOH -> ACN Coelution->Solvent Buffer Increase Buffer Conc. (Add 10-20mM Ammonium Formate) CheckPH->Buffer No End-capped Column End-capped Column CheckPH->End-capped Column Yes Temp Lower Temp (20°C) Solvent->Temp ColSwitch Switch to PFP Phase Temp->ColSwitch If fails

Figure 2: Step-by-step troubleshooting workflow for basic amine analysis.

Frequently Asked Questions (FAQs)

Q1: Can I use a standard C18 column if I don't have a PFP column? A: Yes, but you must modify the mobile phase to induce "Ion-Pairing." Add 5-10 mM Sodium Hexanesulfonate to Mobile Phase A and adjust pH to 2.5. The sulfonate ion binds to the amine, creating a neutral complex that retains well on C18. Warning: Ion-pairing reagents require long equilibration times and are generally not compatible with LC-MS (they suppress ionization) [3].

Q2: Why does my retention time shift day-to-day? A: Phenethylamines are sensitive to pH changes. If your mobile phase is unbuffered (e.g., just water + 0.1% formic acid), the pH can drift. Always use a buffered aqueous phase (e.g., Ammonium Formate or Phosphate) to "lock" the pH and the ionization state of the amine.

Q3: I see a "Ghost Peak" eluting after my main peak. What is it? A: If you are synthesizing this from the nitrostyrene precursor, the ghost peak is likely the dimer or an incomplete reduction intermediate. These are often more hydrophobic. Run a gradient up to 95% B at the end of every run to clean the column.

Q4: Is this molecule chiral? Do I need a chiral column? A: this compound is achiral (the alpha-carbon has two hydrogens). However, if you are analyzing the


-methyl derivative (a common analog in this drug class), you will need a Chiral column (e.g., Chiralpak IG or similar immobilized polysaccharide phase) [4].

References

  • Phenomenex. (2008).[4] New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Link

  • Agilent Technologies. (2014).[2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Link

  • Sielc Technologies. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. Link

  • National Institutes of Health (NIH). Isomeric Separation of Methamphetamine by HPLC Chiral Column. Link

Sources

Technical Support Center: Solubility Optimization for 2-(2-Bromo-5-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

Welcome to the technical support hub for 2-(2-Bromo-5-methoxyphenyl)ethanamine . This molecule presents a classic medicinal chemistry paradox often encountered with halogenated phenethylamines: it possesses a polar primary amine (hydrophilic) anchored to a highly lipophilic brominated aromatic core.

The Core Conflict:

  • pKa (~9.5): At physiological pH (7.4), the amine is predominantly protonated (

    
    ). While ionization usually aids solubility, the presence of the heavy halogen (Bromine) and the methoxy group significantly increases the logP (lipophilicity).
    
  • Salting Out: In high-ionic-strength buffers (like PBS or Krebs-Henseleit), the "salting-out" effect often overrides the solubility conferred by the ionized amine, leading to precipitation—often invisible to the naked eye but devastating to assay reproducibility.

This guide provides self-validating protocols to overcome these thermodynamic hurdles.

Module 1: Stock Solution Preparation

Q: Can I dissolve the compound directly in water or acidified saline?

A: No. Do not attempt aqueous stock solutions. Even if the compound appears to dissolve initially (kinetic solubility), it is thermodynamically unstable in water at high concentrations (>1 mM) and will likely precipitate over time or upon freezing.

Recommended Protocol:

  • Primary Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Concentration Limit: Prepare stocks at 10 mM to 50 mM . Avoid going higher (e.g., 100 mM) as this increases the risk of "crashing out" upon dilution.

  • Storage: Aliquot into single-use amber vials to prevent freeze-thaw cycles. DMSO is hygroscopic; absorbed water will degrade the compound's solubility over time.

Module 2: The "Solvent Shock" & Dilution Strategy

Q: My compound precipitates immediately when I add the DMSO stock to the assay buffer. Why?

A: You are experiencing "Solvent Shock." Adding a high-concentration organic stock directly to a large volume of aqueous buffer creates a localized environment of high supersaturation. The rapid polarity shift forces the hydrophobic molecules to aggregate before they can disperse.

Troubleshooting Protocol: The Intermediate Dilution Step

Do not pipette 1 µL of stock directly into 1000 µL of media. Instead, use an Intermediate Dilution Plate (IDP) .

The Workflow:

  • Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute 1:10 or 1:20 into a "transition solvent" (e.g., 10% DMSO in water) or simply create a less concentrated DMSO working solution (e.g., 1 mM).

  • Final Step: Dilute into the assay media to reach the final concentration (e.g., 10 µM).

Visualization of Solvent Shock Mitigation:

DilutionStrategy cluster_0 Mechanism Stock 10mM Stock (100% DMSO) Direct Direct Addition (High Risk of Precipitate) Stock->Direct AVOID Intermediate Intermediate Plate (1mM in 10% DMSO) Stock->Intermediate 1:10 Dilution Final Assay Well (10µM, 0.1% DMSO) Intermediate->Final 1:100 Dilution Note Intermediate step allows micellar dispersion before contacting high-salt buffer.

Caption: Figure 1. Step-down dilution strategy to prevent localized precipitation (Solvent Shock).

Module 3: Advanced Formulation (Cyclodextrins)

Q: I need higher concentrations (>50 µM) for a screen, but 0.5% DMSO is toxic to my cells. What now?

A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) as a carrier. Cyclodextrins form inclusion complexes, encapsulating the lipophilic phenyl ring inside a hydrophobic cavity while presenting a hydrophilic exterior to the solvent. This effectively "hides" the bromine/methoxy groups from the water.

The Protocol (HP-β-CD Complexation):

ComponentConcentrationRole
HP-β-CD 20% (w/v)Solubilizing Agent (Carrier)
Water -Solvent Base
Compound Desired Conc.Active Agent

Step-by-Step:

  • Prepare a 20% (w/v) HP-β-CD stock solution in sterile water or PBS.

  • Add your compound (from DMSO stock) directly to the HP-β-CD solution before adding it to the cells.

  • Incubate/Vortex for 15 minutes at room temperature to allow the inclusion complex to reach equilibrium.

  • Dilute this complex into your cell media.

Why this works: The equilibrium constant (


) favors the complexed state, preventing the free compound from aggregating.

Module 4: Troubleshooting FAQ

Q: My IC50 curves are erratic (flat tops or steep drop-offs).

Diagnosis: This is a hallmark of Non-Specific Binding (NSB) to plasticware. Lipophilic amines stick to polystyrene plates. The Fix:

  • Switch to Low-Binding (polypropylene) plates for all intermediate dilutions.

  • Add 0.01% Tween-20 or 0.1% BSA to your assay buffer. The albumin acts as a "sacrificial" protein that coats the plastic, while Tween reduces surface tension.

Q: The compound precipitates in PBS but not in water.

Diagnosis: The Common Ion Effect . PBS contains ~137 mM NaCl. The high chloride concentration suppresses the solubility of the hydrochloride salt of your amine. The Fix:

  • If your assay allows, use a buffer with lower ionic strength (e.g., 50 mM Tris/HEPES).

  • Ensure the pH is strictly controlled. A shift from pH 7.4 to pH 7.8 can drastically reduce solubility for this amine.

Summary of Solubility Data

Solvent / BufferSolubility Limit (Est.)StabilityRecommendation
100% DMSO > 50 mMHighBest for Stock
100% Ethanol ~ 10-20 mMModerateAlternative Stock
PBS (pH 7.4) < 100 µMLowRisk of Precipitation
PBS + 0.1% BSA ~ 500 µMHighRecommended for Assay
20% HP-β-CD > 1 mMVery HighBest for High Conc.

Decision Tree: Troubleshooting Precipitation

Troubleshooting Start Precipitation Observed? CheckDMSO Is Final DMSO > 0.5%? Start->CheckDMSO Yes CheckSalt Is Buffer High Salt (PBS)? CheckDMSO->CheckSalt No Action1 Reduce DMSO via Intermediate Dilution CheckDMSO->Action1 Yes CheckPlastic Using Polystyrene Plates? CheckSalt->CheckPlastic No Action2 Switch to Low-Salt Buffer or Add HP-beta-CD CheckSalt->Action2 Yes Action3 Switch to Polypropylene or Add 0.01% Tween-20 CheckPlastic->Action3 Yes

Caption: Figure 2. Diagnostic workflow for identifying the root cause of solubility failure.

References

  • Lipophilicity and "Solvent Shock" in Assays: Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Cyclodextrin Complexation Protocols: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • DMSO Tolerance in Cell Assays: Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Proceedings.

  • Non-Specific Binding to Plasticware: Goetz, G. H., et al. (2010). High throughput method for the evaluation of nonspecific binding to laboratory plastics. Journal of Laboratory Automation.

Minimizing solvent effects in spectroscopic analysis of 2-(2-Bromo-5-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the spectroscopic analysis of 2-(2-Bromo-5-methoxyphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality, reproducible spectroscopic data for this compound. Solvent-solute interactions can significantly impact your results, leading to data misinterpretation. This resource provides in-depth troubleshooting guides and frequently asked questions to help you minimize these effects and ensure the integrity of your analysis.

The Critical Role of the Solvent

The choice of solvent is not merely about dissolution; it is an active participant in the spectroscopic measurement. The solvent's polarity, hydrogen bonding capability, and refractive index can alter the electronic ground and excited states of your analyte, this compound.[1] This phenomenon, known as solvatochromism, can lead to shifts in absorption and emission maxima, changes in peak shapes, and even the appearance of new bands.[2][3] Understanding and controlling these interactions is paramount for accurate structural elucidation and quantification.

Troubleshooting Guide: Common Spectroscopic Issues

This section addresses specific problems you may encounter during the spectroscopic analysis of this compound and provides step-by-step solutions.

Issue 1: My UV-Vis spectrum shows a shift in λmax (lambda-max) compared to literature values.

Possible Cause: The primary reason for a shift in the maximum absorption wavelength (λmax) is a difference in solvent polarity between your experiment and the reference data. This is a classic solvatochromic effect.[4]

  • Red Shift (Bathochromic Shift): An observed shift to a longer wavelength. This often occurs when transitioning to a more polar solvent, which can stabilize the excited state of the molecule more than the ground state.[1][5] For aromatic compounds, π → π* transitions are particularly sensitive to this effect.[6][7]

  • Blue Shift (Hypsochromic Shift): A shift to a shorter wavelength. This can happen with n → π* transitions when moving to a more polar, protic solvent. The solvent's ability to form hydrogen bonds can stabilize the non-bonding electrons in the ground state, increasing the energy gap to the excited state.[6][7]

Troubleshooting Protocol:

  • Verify the Solvent: Confirm that the solvent you are using is identical to the one cited in the literature. Purity is also critical; even small amounts of impurities can alter the solvent's polarity.[8]

  • Solvent Polarity Comparison: If the literature does not specify a solvent, or you must use a different one, compare the polarity of your solvent to common non-polar (e.g., hexane, cyclohexane) and polar (e.g., ethanol, acetonitrile, water) solvents.

  • Systematic Study: To understand the solvatochromic behavior of this compound, run the UV-Vis spectrum in a series of solvents with varying polarities. This will help you characterize the electronic transitions.

Issue 2: My NMR spectrum shows unexpected peak broadening, especially for the amine (-NH2) protons.

Possible Cause: Broadening of the amine proton signals is often due to hydrogen bonding and exchange with residual water or acidic impurities in the deuterated solvent.[9] The rate of this exchange can be pH and temperature-dependent.

Troubleshooting Protocol:

  • Use High-Purity Deuterated Solvents: Ensure your NMR solvent (e.g., CDCl3, DMSO-d6) is of high purity and stored under an inert atmosphere to minimize water absorption.[10]

  • D2O Shake: To confirm if the broad peak is from an exchangeable proton, add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. The amine protons will exchange with deuterium, causing the signal to diminish or disappear.

  • Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in a sharper signal.

  • Solvent Choice: In some cases, changing the solvent can help. For instance, DMSO-d6 is a hydrogen bond acceptor and can sometimes lead to sharper amine and hydroxyl peaks compared to CDCl3.[10]

Issue 3: I am observing poor reproducibility in my fluorescence spectroscopy measurements.

Possible Cause: Fluorescence is highly sensitive to the local environment of the molecule. Changes in solvent polarity, viscosity, and the presence of quenchers can all lead to variability in emission intensity and wavelength.[11]

  • Solvatochromic Shifts: Similar to UV-Vis, the emission spectrum can shift depending on the solvent's ability to stabilize the excited state.[11][12]

  • Quantum Yield Changes: The efficiency of fluorescence (quantum yield) can be significantly affected by the solvent. Polar solvents can sometimes lead to a decrease in quantum yield.[12]

Troubleshooting Protocol:

  • Standardize the Solvent System: Use a high-purity, spectroscopy-grade solvent for all fluorescence measurements to ensure consistency.

  • De-gas the Solvent: Dissolved oxygen is a known quencher of fluorescence. If you are observing low intensity, de-gassing the solvent by bubbling with nitrogen or argon can help.

  • Control the Temperature: Temperature can affect both the solvent viscosity and the rate of non-radiative decay processes. Ensure your sample holder is temperature-controlled.

  • Check for Impurities: Fluorescent impurities in your solvent or sample can interfere with the measurement. Always run a blank spectrum of the solvent alone.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for a general spectroscopic analysis of this compound?

For a good starting point that balances solubility and minimal interaction, consider using a moderately polar aprotic solvent like acetonitrile or dichloromethane . Chloroform (or its deuterated form, CDCl3, for NMR) is also a common choice for similar molecules.[10] However, the optimal solvent will always depend on the specific spectroscopic technique and the information you are trying to obtain.

Q2: How can I correct for the solvent's own absorbance in UV-Vis spectroscopy?

You must run a "blank" or "baseline" correction. This involves filling a cuvette with the pure solvent you are using for your sample and running a scan.[13] The spectrophotometer will then subtract this solvent spectrum from your sample's spectrum, leaving you with only the absorbance of the analyte.

Q3: Why do the aromatic proton signals in my ¹H NMR spectrum shift depending on the solvent?

Aromatic solvents like benzene-d6 or toluene-d8 can induce significant shifts in the signals of protons on a solute molecule due to anisotropic effects. The ring current of the aromatic solvent creates a magnetic field that can either shield or deshield nearby protons on your analyte, depending on their spatial orientation relative to the solvent molecule. This can be a useful technique for resolving overlapping signals.

Q4: Can the solvent affect the conformation of this compound, and will that show up in my spectra?

Yes, the solvent can influence the conformational preferences of flexible molecules like phenethylamines.[14][15] Solvents can impact stability through electrostatic and dipole-dipole interactions.[15] While this might not always be obvious, changes in conformation can lead to subtle shifts in NMR spectra and can affect the absorption and emission properties.

Q5: What are the key properties to consider when choosing a solvent?

The following table summarizes the key solvent properties and their potential impact on your spectroscopic analysis:

Solvent PropertyImpact on Spectroscopic Analysis
Polarity/Dipole Moment Influences the position of UV-Vis and fluorescence bands (solvatochromism).[1][2] Can also affect chemical shifts in NMR.
Hydrogen Bonding Can cause significant shifts and broadening of signals for exchangeable protons (e.g., -NH2) in NMR and IR.[9][16][17] Affects electronic transitions.[6]
UV Cutoff The wavelength below which the solvent itself absorbs strongly. The solvent must be transparent in the region where your analyte absorbs.[18]
Refractive Index Can influence spectral shifts, though generally to a lesser extent than polarity.
Viscosity Primarily affects fluorescence measurements by influencing the rate of molecular motion and non-radiative decay.

Visualizing the Workflow

Solvent Selection Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for selecting an appropriate solvent for your experiment.

SolventSelection A Start: Define Analytical Goal (e.g., UV-Vis, NMR, Fluorescence) B Check Solubility of This compound A->B C Is Analyte Soluble? B->C D Select a New Solvent C->D No E Review Solvent Properties C->E Yes D->B F UV Cutoff Below Region of Interest? E->F F->D No G Minimal Overlap with Analyte Signals (NMR/IR)? F->G Yes G->D No H Appropriate Polarity for Desired Interaction Level? G->H Yes H->D No I High Purity Grade Available? (Spectroscopic/HPLC Grade) H->I Yes I->D No J Final Solvent Choice I->J Yes K Proceed with Sample Preparation and Analysis J->K L END K->L

Caption: A decision tree for systematic solvent selection.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for UV-Vis Analysis
  • Select a Spectroscopic Grade Solvent: Choose a solvent with a UV cutoff well below your expected wavelength of maximum absorbance (e.g., acetonitrile, methanol, or hexane).

  • Weigh the Analyte: Accurately weigh approximately 1-5 mg of this compound using an analytical balance.

  • Dissolve the Analyte: Quantitatively transfer the weighed analyte to a 100 mL volumetric flask. Add a portion of the selected solvent and gently swirl to dissolve the compound completely.

  • Dilute to Volume: Once dissolved, fill the volumetric flask to the calibration mark with the solvent. Cap and invert the flask several times to ensure a homogenous solution. This is your stock solution.

  • Working Solution: Prepare a working solution by diluting the stock solution to an appropriate concentration (typically in the low µg/mL range) to achieve an absorbance reading between 0.1 and 1.0 AU.

Protocol 2: Sample Preparation for ¹H NMR Spectroscopy
  • Choose a Deuterated Solvent: Select a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) in which your compound is soluble.[10]

  • Weigh the Sample: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add Solvent: Using a pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

  • Add Internal Standard (Optional): If quantitative analysis is required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS), although modern spectrometers can lock onto the residual proton signal of the solvent.

  • Mix Thoroughly: Cap the NMR tube and gently vortex or invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Analyze: Insert the NMR tube into the spectrometer and proceed with data acquisition.

References

  • Google. (n.d.). Current time in Pasuruan, ID.
  • Indian Academy of Sciences. (n.d.). Solvent effects on some new meso-aryl substituted octabromoporphyrins.
  • RSC Publishing. (2024, July 24). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT.
  • European Journal of Chemistry. (2023, March 31). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes.
  • SciELO. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles.
  • MDPI. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.
  • YouTube. (2025, February 11). Which Solvent Is Used In UV-Visible Spectroscopy? - Chemistry For Everyone.
  • MDPI. (n.d.). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures.
  • Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent.
  • ResearchGate. (2017, September 19). (PDF) Study Of Solvent Effect On Uv-Visible Spectra Of A Newly Synthesized Azo-Dye, 2-(3-Carboxyl-4-Hydroxylphenyl)-1-(4-Nitrophenyl) Diazene (PNA-SA).
  • ACS Publications. (2015, April 13). Hydrogen-Bonding Effects on Infrared Spectra from Anharmonic Computations: Uracil–Water Complexes and Uracil Dimers | The Journal of Physical Chemistry A.
  • Royal Society Publishing. (2018, March 14). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents.
  • ResearchGate. (2025, August 10). High resolution NMR spectra of some tri-substituted benzenes.
  • Thermo Fisher Scientific. (n.d.). Optimizing and Monitoring Solvent Quality for UV-Vis Absorption, Fluorescence and Charged Aerosol Detectors.
  • LCGC International. (2025, August 20). Solvent Selection from the Green Perspective.
  • PMC - NIH. (2025, November 26). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety.
  • PubMed Central. (n.d.). Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin.
  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • PubMed. (2022, July 19). The influence of organic solvents on phenylethylamines in capillary zone electrophoresis.
  • Journal of the American Chemical Society. (n.d.). Conformational Preferences of 2-Phenethylamines. A Computational Study of Substituent and Solvent Effects on the Intramolecular Amine−Aryl Interactions in Charged and Neutral 2-Phenethylamines.
  • Ossila. (n.d.). Sample Preparation for UV-Vis Spectroscopy.
  • ACS Publications. (n.d.). Solvent effects on aromatic chromophores and their relation to ultraviolet difference spectra of proteins | The Journal of Physical Chemistry.
  • NCBI. (2011, February 18). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine.
  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • ResearchGate. (2025, August 7). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives.
  • Chemistry Stack Exchange. (2017, July 14). What effect does hydrogen bonding have on H NMR spectra?
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • Agilent. (2020, May 29). Eliminate your Application and Chromatography Challenges in a Practical U/HPLC Session.
  • Shimadzu. (n.d.). 01-00321-EN Optimal Solvent and Cell Selection for the Near-Infrared Region.
  • Royal Society of Chemistry. (2020, December 9). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives.
  • MDPI. (2024, February 25). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology.
  • Kinam Park. (2023, November 22). Spectroscopically Visualizing the Evolution of Hydrogen-Bonding Interactions.
  • PMC - NIH. (n.d.). Hydrogen Bonds: Raman Spectroscopic Study.
  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ResearchGate. (2021, May 31). How to reduce matrix effect for HPLC-UV analysis?
  • BenchChem. (n.d.). Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide.
  • ACS Publications. (n.d.). What is Solvatochromism? | The Journal of Physical Chemistry B.
  • Sigma-Aldrich. (n.d.). UV-Visible Solvents.
  • PubMed. (n.d.). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • Wikipedia. (n.d.). Solvatochromism.
  • Allan Chemical Corporation. (2025, August 26). 5 Ways Solvent Purity Impacts HPLC Results.
  • JoVE. (2024, December 5). Video: IR Spectrum Peak Broadening: Hydrogen Bonding.
  • Element Lab Solutions. (n.d.). HPLC Solvent Selection.
  • PubChem. (n.d.). 2-(4-bromo-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine;hydrochloride | C18H23BrClNO3 | CID 76965389.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • PNAS. (2008, September 9). Theory of solvatochromic shifts in nonpolar solvents reveals a new spectroscopic rule.
  • NIH. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.

Sources

Technical Support Center: Chiral Separation of 2-(2-Bromo-5-methoxyphenyl)ethanamine & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-Br-5-MeO-PEA-Chiral Status: Active Support Level: Tier 3 (Senior Application Scientist)

Critical Triage: Is Your Target Chiral?

Before initiating a method development campaign, we must validate the stereochemistry of your specific analyte.

The "Base Molecule" Issue: The exact chemical structure 2-(2-Bromo-5-methoxyphenyl)ethanamine (often related to the 2C-x class of compounds) possesses a standard phenethylamine side chain (-CH2-CH2-NH2). This chain is achiral because the


-carbon is bonded to two hydrogen atoms.

Action Required: Please verify your specific derivative against the following scenarios.

ScenarioStructure DistinctiveChirality StatusRecommended Protocol
A. Base Phenethylamine Side chain: -CH2-CH2-NH2Achiral No chiral separation possible directly. Go to Section 4 (Derivatization).
B.

-Methyl Analog
Side chain: -CH2-CH(CH3)-NH2Chiral Enantiomers exist.[1][2][3][4][5][6][7] Proceed to Section 2.
C.

-Hydroxy Analog
Side chain: -CH(OH)-CH2-NH2Chiral Enantiomers exist.[2][3][4][5][6][7][8] Proceed to Section 2.
D. Chiral Salt Base is achiral, but salt is formed with chiral acid (e.g., Tartaric acid)Diastereomeric Separation possible on achiral phases or via crystallization.[2]

Note: The following guide assumes you are working with a Chiral Derivative (Scenario B/C) or require Chiral Derivatization (Scenario A).

Method Development Workflow (Scenario B/C)

Phase 1: Column Screening (The "Golden Quartet")

For basic phenethylamines, polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard due to their ability to handle basic functionalities when paired with the right additives.

Recommended Screening Set:

  • Immobilized Amylose: (e.g., CHIRALPAK® IG, IA) - Start here for robustness.

  • Immobilized Cellulose: (e.g., CHIRALPAK® IC)

  • Coated Amylose: (e.g., CHIRALPAK® AD-H) - Historical standard for amines.

  • Coated Cellulose: (e.g., CHIRALCEL® OD-H)

Phase 2: Mobile Phase Selection

Phenethylamines are strong bases. Without proper mobile phase modulation, they interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution.

Standard Screening Conditions (Normal Phase):

  • Solvent A: n-Hexane or Heptane

  • Solvent B: Ethanol or Isopropanol (IPA)

  • Additive (CRITICAL): 0.1% Diethylamine (DEA) or 0.1% Ethylenediamine (EDA).

Protocol: Run a generic gradient: 5% B to 50% B over 20 minutes.

  • Observation: If elution is too fast (

    
    ), switch to Hexane/IPA (98:2) isocratic.
    
  • Observation: If tailing persists (

    
    ), increase DEA to 0.2% or switch to EDA (Ethylenediamine).
    
Phase 3: The Polar Organic Mode (POM)

If solubility is an issue in Hexane, or if MS compatibility is required (avoiding Hexane), switch to POM.

  • Mobile Phase: 100% Methanol (or Acetonitrile/MeOH mix) + 0.1% DEA.

  • Columns: IG, IC, AD-H, OD-H work exceptionally well in this mode for polar amines.

Troubleshooting Guide & FAQs

Issue: Severe Peak Tailing

Q: My peaks are asymmetrical (tailing factor > 2.0). Is the column dead? A: Likely not. This is a classic "amine effect." The basic amine group of the this compound derivative is interacting with the acidic silanols of the column packing. Fix:

  • Additive Check: Ensure you are using 0.1% Diethylamine (DEA) . Triethylamine (TEA) is often less effective for primary amines due to steric bulk.

  • Switch Additive: Try Ethylenediamine (EDA) at 0.1%. EDA is bidentate and blocks silanols more effectively than monoamines [1].

  • Column History: If the column was previously used with acidic additives (TFA), it may have a "memory effect." Flush with 100% Ethanol + 0.5% DEA for 2 hours to reset the basic environment [2].

Issue: No Separation (Single Peak)

Q: I see one sharp peak. Is my resolution zero? A: This returns to the Critical Triage .

  • Verify Chirality: Re-confirm structure. If it is the achiral base, you will never separate it directly.

  • Elution Mode: If using 100% Methanol (POM), the selectivity is often lower than Normal Phase. Switch to Hexane/Ethanol (90:10) to maximize steric recognition pockets on the CSP.

  • Temperature: Lower the temperature to 15°C. Chiral recognition is enthalpy-driven; lower temperatures often increase resolution (

    
    ) [3].
    
Issue: Solubility

Q: The sample precipitates in Hexane. A: Do not force Normal Phase.

  • Dissolve sample in 100% Ethanol or Methanol.

  • Inject small volumes (1-5

    
    L) into the Hexane mobile phase (on-column dilution).
    
  • If precipitation clogs the frit, switch entirely to Polar Organic Mode (100% MeOH + 0.1% DEA).

Workflow Visualization (Logic Map)

ChiralMethodDev Start Start: this compound CheckChiral Step 1: Check Structure Is C-alpha substituted? Start->CheckChiral Achiral Result: Achiral Base (-CH2-CH2-NH2) CheckChiral->Achiral No Chiral Result: Chiral Derivative (e.g., Alpha-Methyl) CheckChiral->Chiral Yes Derivatize Action: Indirect Separation Derivatize with Chiral Acyl Chloride Achiral->Derivatize Screening Step 2: CSP Screening (IG, IC, AD-H, OD-H) Chiral->Screening MP_Select Mobile Phase Selection Screening->MP_Select NormalPhase Normal Phase Hex/EtOH + 0.1% DEA MP_Select->NormalPhase Standard PolarMode Polar Organic Mode 100% MeOH + 0.1% DEA MP_Select->PolarMode Solubility Issues Eval Evaluate Separation NormalPhase->Eval PolarMode->Eval Tailing Issue: Tailing? Eval->Tailing Poor Shape Success Success: Rs > 1.5 Eval->Success Good Sep FixTailing Switch Additive: Use Ethylenediamine (EDA) Tailing->FixTailing FixTailing->Eval

Caption: Decision matrix for handling chiral vs. achiral phenethylamine derivatives and optimizing mobile phase conditions.

Indirect Separation (For Achiral Base)

If you must separate the enantiomers of a chiral precursor or verify the enantiomeric purity of a chiral reagent used to make the this compound, or if you are trying to resolve a chiral salt:

Protocol: Chiral Derivatization

  • Reagent: React the amine with a chiral derivatizing agent (CDA) such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride [4].

  • Mechanism: This converts the enantiomers (if present in a precursor) or the amine (if reacting with a racemic chiral acid) into Diastereomers .

  • Separation: Diastereomers have different physical properties and can be separated on standard Achiral C18 Columns using simple Water/Acetonitrile gradients.

References

  • Chiral Technologies. (2024). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • ResearchGate. (2025). Memory effect of diethylamine mobile phase additive on chiral separations. Retrieved from [Link]

  • Phenomenex. (2024). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • ResearchGate. (2025). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Addressing Matrix Effects in the Analysis of 2-(2-Bromo-5-methoxyphenyl)ethanamine in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 2-(2-Bromo-5-methoxyphenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this small molecule in biological matrices. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of matrix effects, ensuring the accuracy and reliability of your analytical data.

Understanding the Challenge: What are Matrix Effects?

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] These endogenous components, such as proteins, salts, lipids, and metabolites, can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[2][3][4] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][2][3][5]

The primary cause of matrix effects in electrospray ionization (ESI), a common ionization technique for this type of analysis, is competition between the analyte and co-eluting matrix components for ionization.[1][6] This competition for charge and access to the droplet surface within the ion source can lead to inconsistent and erroneous quantitative results.[6] For a molecule like this compound, which is likely analyzed in complex matrices such as plasma or urine, understanding and mitigating these effects is critical for developing a robust and reliable bioanalytical method.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects as a crucial part of bioanalytical method validation to ensure data integrity.[3][7][8][9][10][11][12][13][14]

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues you may encounter during the analysis of this compound, providing explanations and actionable solutions.

Issue 1: Poor Peak Shape and Inconsistent Retention Times

Question: My chromatograms for this compound show significant peak tailing and the retention time is shifting between injections, especially in extracted plasma samples compared to pure standards. What could be the cause and how can I fix it?

Answer:

This is a classic indicator of matrix effects, where residual matrix components are interacting with your analyte and the analytical column.[2] The co-eluting matrix components can alter the chromatographic behavior of your analyte.

Causality and Solution Workflow:

  • Inadequate Sample Cleanup: The most likely culprit is insufficient removal of matrix components during sample preparation. A simple protein precipitation might not be enough to remove phospholipids and other interfering substances.[5][15]

    • Solution: Implement a more rigorous sample preparation technique. Consider the following, in order of increasing cleanup efficiency:

      • Liquid-Liquid Extraction (LLE): This can offer a cleaner extract than protein precipitation by partitioning your analyte into an immiscible organic solvent, leaving many polar interferences behind.[1][16]

      • Solid-Phase Extraction (SPE): This is often the most effective method for removing a broad range of interferences.[1][17] For a basic compound like this compound, a mixed-mode cation exchange SPE sorbent can provide excellent selectivity and phospholipid removal.

  • Chromatographic Co-elution: Your current LC method may not be adequately separating the analyte from matrix interferences.

    • Solution: Optimize your chromatographic conditions.

      • Gradient Modification: Adjust the gradient slope to better separate the analyte from early and late-eluting matrix components.

      • Column Chemistry: Experiment with a different column chemistry. If you are using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase) that may offer different selectivity for your analyte versus the interfering matrix components.

Issue 2: Low Analyte Recovery and Poor Sensitivity

Question: I'm experiencing low and inconsistent recovery of this compound from my plasma samples, leading to a high limit of quantitation (LLOQ). How can I improve my recovery and sensitivity?

Answer:

Low recovery is often a direct consequence of ion suppression caused by matrix effects.[3] When matrix components co-elute with your analyte, they compete for ionization, leading to a reduced signal for your compound of interest.[1][6]

Troubleshooting Steps and Explanations:

  • Quantify the Matrix Effect: It's essential to first determine the extent of ion suppression. This can be done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration.

    • Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

    • A value significantly less than 100% indicates ion suppression.

  • Improve Sample Preparation: As with peak shape issues, enhancing your sample cleanup is the most effective way to combat ion suppression.[16][18]

    • Phospholipid Removal: Phospholipids are major contributors to ion suppression in plasma samples.[15][19] Utilize specific phospholipid removal strategies, such as specialized SPE cartridges or plates.[19][20]

  • Optimize Mass Spectrometry Parameters: While not a direct fix for the root cause, optimizing MS parameters can help maximize the signal of your analyte.[21]

    • Source Parameters: Fine-tune the ion source parameters (e.g., gas flows, temperature, and spray voltage) to favor the ionization of your analyte.

  • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effect.[18][21] However, this approach is only feasible if the resulting analyte concentration remains well above the instrument's detection limit.[18]

Issue 3: Inconsistent Results Between Different Batches of Biological Matrix

Question: My quality control (QC) samples are failing, with accuracy and precision varying significantly when I use different lots of blank plasma. Why is this happening and how do I ensure method robustness?

Answer:

This variability between different sources of biological matrix is a key aspect of matrix effects that must be addressed during method validation.[8] The composition of biological fluids can differ between individuals, leading to varying degrees of ion suppression or enhancement.

Validation and Mitigation Strategy:

  • Multi-Source Matrix Evaluation: During method validation, it is crucial to evaluate the matrix effect using at least six different individual lots of the biological matrix.[14] This is a requirement outlined in regulatory guidelines.[8]

    • Procedure: Prepare low and high QC samples in each of the different matrix lots. The accuracy and precision for each lot should meet the acceptance criteria (typically ±15% for accuracy and ≤15% for the coefficient of variation).[8]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variability in matrix effects.[16] A SIL-IS, such as a deuterated or 13C-labeled version of this compound, will have nearly identical chemical and physical properties to the analyte.[22][23]

    • Mechanism of Action: The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[1][16] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.[1] While deuterated standards are common, care must be taken to ensure there is no chromatographic separation from the analyte, which can lead to differential matrix effects.[24]

  • Matrix-Matched Calibrators: Preparing your calibration standards in the same biological matrix as your samples can help to account for the matrix effect.[1] This ensures that your calibrators and your unknown samples experience similar ionization conditions. When the authentic matrix is rare, a surrogate matrix can be considered, but its choice must be scientifically justified.[8][25]

Frequently Asked Questions (FAQs)

Q1: What is the difference between recovery and matrix effect?

A:

  • Recovery refers to the efficiency of the extraction process. It is the percentage of the analyte that is recovered from the sample preparation procedure. It is measured by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample.

  • Matrix Effect refers to the influence of co-eluting matrix components on the ionization of the analyte. It is determined by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a pure solvent.

Q2: Can I just use a simple protein precipitation for my analysis of this compound?

A: While protein precipitation is a fast and simple technique, it is often insufficient for removing all interfering matrix components, particularly phospholipids.[5] This can lead to significant matrix effects and compromise the quality of your data.[5] For a robust and reliable method, more advanced sample preparation techniques like LLE or SPE are highly recommended.[4]

Q3: My lab doesn't have a stable isotope-labeled internal standard for this compound. What are my options?

A: While a SIL-IS is the gold standard, if one is not available, you can use an analogue internal standard. This is a structurally similar compound that has similar chromatographic behavior and extraction recovery to your analyte. However, it will not perfectly compensate for matrix effects as a SIL-IS would. In this case, it is even more critical to have a very effective sample cleanup procedure and to validate the method thoroughly using matrix-matched calibrators and QCs from multiple sources.

Q4: How do I visually represent my troubleshooting workflow for matrix effects?

A: A flowchart can be an excellent way to visualize the decision-making process. Here is an example using Graphviz:

MatrixEffect_Troubleshooting start Inconsistent/Inaccurate Results Observed check_peak_shape Assess Peak Shape and Retention Time Stability start->check_peak_shape quantify_me Quantify Matrix Effect (Post-Spike vs. Neat) start->quantify_me check_recovery Evaluate Extraction Recovery (Pre-Spike vs. Post-Spike) start->check_recovery peak_shape_issue Poor Peak Shape or RT Shift? check_peak_shape->peak_shape_issue me_issue Significant Ion Suppression/Enhancement? quantify_me->me_issue recovery_issue Low or Inconsistent Recovery? check_recovery->recovery_issue peak_shape_issue->quantify_me No optimize_lc Optimize Chromatography (Gradient, Column) peak_shape_issue->optimize_lc Yes improve_cleanup Implement More Rigorous Sample Cleanup (LLE, SPE, PLR) me_issue->improve_cleanup Yes check_is Using Stable Isotope Labeled IS? me_issue->check_is No re_evaluate Re-evaluate Peak Shape, ME, and Recovery improve_cleanup->re_evaluate Re-evaluate validate_method Proceed with Full Method Validation (Multi-lot Matrix) check_is->validate_method Yes implement_sil_is Implement SIL-IS if possible check_is->implement_sil_is No recovery_issue->improve_cleanup Yes recovery_issue->check_is No implement_sil_is->validate_method

Caption: Troubleshooting workflow for addressing matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects
  • Prepare a Neat Standard Solution (A): Dissolve this compound in the final reconstitution solvent to a known concentration (e.g., the mid-QC level).

  • Prepare a Post-Extraction Spiked Sample (B): a. Take a blank biological matrix sample (e.g., plasma) and perform the complete sample extraction procedure. b. After the final evaporation step, reconstitute the dried extract with the neat standard solution (A).

  • Analysis: Inject both solutions (A and B) into the LC-MS system multiple times (n≥3).

  • Calculation:

    • Matrix Effect (%) = [ (Mean peak area of B) / (Mean peak area of A) ] * 100

    • A value < 85% suggests significant ion suppression.

    • A value > 115% suggests significant ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is a general guideline using a mixed-mode cation exchange SPE plate. Optimization will be required for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma sample, add 100 µL of 4% phosphoric acid in water. Vortex to mix. This step ensures the basic analyte is charged for retention on the cation exchange sorbent.

  • Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply a gentle vacuum to draw the sample through the sorbent at a slow, controlled rate.

  • Washing: a. Wash 1: Add 1 mL of 0.1% formic acid in water to remove polar interferences. b. Wash 2: Add 1 mL of methanol to remove less polar interferences, including phospholipids.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate. The basic mobile phase neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.

Data Summary Table

ParameterProtein PrecipitationLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Typical Recovery Variable, often >80%70-90%>85%
Matrix Effect High potential for ion suppressionModerateLow
Phospholipid Removal PoorModerateExcellent
Throughput HighModerateModerate to High (with automation)
Selectivity LowModerateHigh

This table provides a general comparison of common sample preparation techniques. The optimal choice will depend on the specific requirements of your assay.

By understanding the causes of matrix effects and systematically applying these troubleshooting strategies and protocols, you can develop a robust and reliable bioanalytical method for the quantification of this compound in complex biological samples.

References

  • Bansal, S., & DeStefano, A. (2007). Key elements of bioanalytical method validation for small molecules. The AAPS Journal, 9(1), E109-E114. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in human plasma using an automated parallel column-switching liquid chromatography/tandem mass spectrometry system. Rapid Communications in Mass Spectrometry, 17(1), 97–103. [Link]

  • Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2012). Reduction of matrix effects in liquid chromatography–electrospray ionization–mass spectrometry by dilution of the sample extracts: how much dilution is needed?. Analytical chemistry, 84(3), 1474-1482. [Link]

  • Tranfo, G., et al. (2017). Matrix effect in liquid chromatography-tandem mass spectrometry: a case report of an unexpected interfering peak in the analysis of a biological sample. Journal of analytical toxicology, 41(1), 79-82. [Link]

  • Trufelli, H., et al. (2011). A review of the matrix effect in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 30(3), 491-509. [Link]

  • Volmer, D. A., & Jessome, L. L. (2006). Ion suppression: a major concern in mass spectrometry. LCGC North America, 24(5), 498-510. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-(2-Bromo-5-methoxyphenyl)ethanamine and 2C-B for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the well-characterized psychedelic phenethylamine, 2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine), and its lesser-known structural isomer, 2-(2-Bromo-5-methoxyphenyl)ethanamine. While 2C-B has been extensively studied for its psychoactive properties and receptor interactions, its 2-bromo isomer remains largely uncharacterized in scientific literature. This document aims to bridge this knowledge gap by presenting a framework for the direct comparison of these two compounds, outlining established experimental protocols for their synthesis, characterization, and pharmacological evaluation. The significant disparity in available data will be a recurring theme, highlighting the exploratory nature of the proposed analysis for this compound.

Introduction to the Compounds

2C-B is a synthetic phenethylamine first synthesized by Alexander Shulgin.[1] It is known for its hallucinogenic, mild stimulant, and entactogenic effects.[2] These effects are primarily attributed to its action as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors.[2] Due to its psychoactive properties, 2C-B is a controlled substance in many countries.[3]

In contrast, this compound is a positional isomer of 2C-B where the bromine atom is located at the 2-position of the phenyl ring instead of the 4-position. Information regarding this compound is scarce and primarily found in patents describing its use as an intermediate in the synthesis of other molecules.[4] To date, there is no publicly available data on its pharmacological activity, toxicology, or detailed physicochemical properties. This guide, therefore, presents a roadmap for its characterization, drawing parallels with the established knowledge of 2C-B.

Chemical and Physical Properties: A Comparative Overview

A fundamental aspect of comparing these two isomers is a thorough characterization of their chemical and physical properties. While extensive data exists for 2C-B, the properties of this compound are largely predicted or unavailable.

Property2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine)This compound
Molecular Formula C₁₀H₁₄BrNO₂C₉H₁₂BrNO
Molecular Weight 260.13 g/mol [5]230.11 g/mol
IUPAC Name 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine[6]This compound
CAS Number 66142-81-2[6]2989521-50-6 (for (R)-hydrochloride salt)[7]
Appearance White crystalline solid (as hydrochloride salt)Data not available
Melting Point Data not availableData not available
Boiling Point 332.9 °C at 760 mmHg (predicted)[6]Data not available
Solubility Soluble in aqueous solutions (as hydrochloride salt)Data not available
pKa Data not availableData not available
LogP 2.03 (predicted)[6]Data not available

Structural Differences

The key differentiator between these two molecules is the position of the bromine atom on the phenyl ring. This seemingly minor change can have significant implications for the molecule's electronic distribution, steric hindrance, and ultimately, its interaction with biological targets.

Caption: Molecular structures of 2C-B (left) and this compound (right).

Experimental Plan for Comparative Analysis

To comprehensively compare these two compounds, a multi-faceted experimental approach is necessary. The following sections outline detailed protocols for synthesis, purification, and characterization.

I. Synthesis and Purification

The synthesis of 2C-B is well-documented.[8] A common route involves the nitration of 2,5-dimethoxybenzaldehyde, followed by a Henry reaction with nitromethane, reduction of the nitroalkene, and subsequent bromination.[8] The synthesis of this compound would likely start from 2-bromo-5-methoxyaniline or a related precursor.[8]

Rationale: A controlled synthesis is crucial to obtain high-purity material for subsequent analytical and pharmacological studies. Understanding the synthetic route also helps in identifying potential impurities that could interfere with experimental results.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (e.g., 2,5-dimethoxybenzaldehyde for 2C-B) Reaction Multi-step Synthesis (e.g., Nitration, Henry Reaction, Reduction, Bromination) Start->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography / Recrystallization Crude->Purification Pure Pure Compound Purification->Pure Characterization Spectroscopic Analysis (NMR, MS, IR) Pure->Characterization

Caption: General workflow for the synthesis, purification, and characterization of phenethylamines.

II. Analytical Characterization

Unequivocal identification and purity assessment are paramount. A combination of chromatographic and spectroscopic techniques should be employed.

Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at a wavelength of 210 nm and 280 nm.

  • Sample Preparation: Dissolve accurately weighed samples of each compound in the mobile phase to a concentration of 1 mg/mL.

Rationale: HPLC provides a robust method for determining the purity of the synthesized compounds and for quantifying them in subsequent assays. The retention time is a characteristic property that will differ between the two isomers.

Protocol:

  • System: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of 1 µL of the sample solution (in a suitable solvent like methanol or ethyl acetate).

  • Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C) to ensure elution of the compounds.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

Rationale: GC-MS provides structural information through the fragmentation pattern of the molecules. The mass spectra of the two isomers are expected to show distinct differences, aiding in their unambiguous identification. For phenethylamines, derivatization with reagents like trifluoroacetic anhydride (TFA) can improve chromatographic behavior and provide characteristic mass spectral fragments.[11]

Protocol:

  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC) to assign all proton and carbon signals.

Rationale: NMR provides the most detailed structural information, allowing for the definitive assignment of the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons will be significantly different for the two isomers.

Analytical_Workflow Sample Synthesized Compound HPLC HPLC-UV (Purity & Quantification) Sample->HPLC GCMS GC-MS (Identification & Fragmentation) Sample->GCMS NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR

Caption: Analytical workflow for the characterization of the synthesized compounds.

III. In-Vitro Pharmacological Evaluation: Receptor Binding Assays

The primary pharmacological target of 2C-B is the serotonin 5-HT2A receptor.[2] A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Protocol for 5-HT2A Receptor Binding Assay:

  • Receptor Source: Commercially available cell membranes from a cell line stably expressing the human 5-HT2A receptor.

  • Radioligand: A high-affinity 5-HT2A receptor antagonist radioligand, such as [³H]ketanserin.[12]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure: a. In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (either 2C-B or this compound). b. Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A receptor antagonist (e.g., spiperone). c. Incubate at room temperature for a specified time to reach equilibrium. d. Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Rationale: This assay will provide a quantitative measure of the binding affinity of both compounds for the 5-HT2A receptor, allowing for a direct comparison of their potential to interact with this key psychoactive target. Similar assays can be performed for other relevant receptors, such as the 5-HT2C receptor.

Receptor_Binding_Assay Membranes Receptor Membranes (e.g., 5-HT2A) Incubation Incubation Membranes->Incubation Radioligand Radioligand (e.g., [³H]ketanserin) Radioligand->Incubation Compound Test Compound (2C-B or Isomer) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀ & Ki Determination) Counting->Analysis

Caption: Workflow for a radioligand receptor binding assay.

Expected and Hypothetical Data

The following tables summarize the expected analytical and pharmacological data for 2C-B based on existing literature, and provide a template for the data to be collected for this compound.

Table 2: Expected Analytical Data for 2C-B

Analytical TechniqueExpected Results
HPLC A single major peak with a characteristic retention time.
GC-MS A molecular ion peak (M⁺) at m/z 260 and characteristic fragment ions.
¹H NMR Distinct signals for the aromatic protons, methoxy groups, and the ethylamine side chain.[13]
¹³C NMR Characteristic signals for all carbon atoms in the molecule.

Table 3: Template for Analytical Data for this compound

Analytical TechniqueExperimental Results
HPLC To be determined.
GC-MS To be determined.
¹H NMR To be determined.
¹³C NMR To be determined.

Table 4: Expected and Hypothetical Pharmacological Data

Compound5-HT2A Receptor Binding Affinity (Ki)
2C-B In the low nanomolar range.
This compound To be determined.

Discussion and Future Directions

The proposed comparative analysis will provide the first comprehensive characterization of this compound and allow for a direct comparison with its well-known isomer, 2C-B. The difference in the bromine position is expected to have a significant impact on the molecule's properties.

From a chemical perspective, the electron-withdrawing effect of the bromine atom at the 2-position may influence the acidity of the amine group and the overall electron density of the aromatic ring differently than a bromine at the 4-position. This could affect the molecule's reactivity and its interactions with analytical stationary phases.

From a pharmacological standpoint, the change in the substitution pattern could drastically alter the compound's affinity and efficacy at serotonin receptors. The precise orientation of the substituents on the phenyl ring is critical for optimal interaction with the receptor binding pocket. It is plausible that moving the bulky bromine atom to the 2-position could introduce steric hindrance that reduces or even abolishes binding to the 5-HT2A receptor. Conversely, it could potentially lead to a different binding mode or selectivity for other receptors.

Future research should extend this comparative analysis to include functional assays to determine not just the binding affinity but also the efficacy (i.e., whether the compounds act as agonists, antagonists, or partial agonists) at various serotonin receptor subtypes. Furthermore, in vivo studies in animal models would be necessary to understand the full pharmacological and toxicological profile of this compound.

This guide provides a robust framework for initiating such a research program. The data generated will be invaluable to researchers, scientists, and drug development professionals interested in the structure-activity relationships of phenethylamines and the discovery of novel central nervous system agents.

References

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • Giroud, C., Augsburger, M., Sadeghipour, F., Varesio, E., Veuthey, J. L., & Rivier, L. (1998). 2C-B: a new psychoactive phenylethylamine recently discovered in Ecstasy tablets sold on the Swiss black market. Journal of analytical toxicology, 22(5), 345–353.
  • Carmo, H., Hengstler, J. G., de Boer, D., Ringel, M., Remião, F., Carvalho, F., ... & Bastos, M. L. (2005). Metabolic pathways of 4-bromo-2, 5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75-89.
  • Pasin, D., Talarico, A., Tirri, M., Di Sotto, A., & Di Giacomo, G. (2021). Identification of 2C-B in Hair by UHPLC-HRMS/MS. A Real Forensic Case. Toxics, 9(7), 169.
  • Theobald, D. S., Fritschi, G., & Maurer, H. H. (2007). Studies on the toxicological detection of the designer drug 4-bromo-2, 5-dimethoxy-beta-phenethylamine (2C-B) in rat urine using gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 846(1-2), 374–379.
  • DEA Diversion Control Division. (n.d.). 4-Bromo-2,5-Dimethoxyphenethylamine (Street Names: 2C-B, Nexus, 2's, Toonies).
  • PubChem. (n.d.). N-(2-Bromo-5-methoxyphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR (in D 2 O) spectra of sample HN144 containing 2C-I, 2C-B, and.... Retrieved from [Link]

  • van de Witte, S. V., van der Wenden, E. M., van der Neut, M. A., & van der Graaf, P. H. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of receptor and signal transduction research, 18(2-3), 119–133.
  • De Ruiter, J., Clark, C. R., & Noggle, F. T. (1992). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence.
  • Bas, D., & Medina-Franco, J. L. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules (Basel, Switzerland), 25(13), 3045.
  • Reddy, B. C., Kumar, K. R., & Reddy, G. O. (2012). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Indian journal of pharmaceutical sciences, 74(6), 555–559.
  • Al-Ghamdi, A. A., Al-Ameri, A. A., & Al-Odayni, A. B. (2022). The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes. Universal Journal of Pharmaceutical Research, 7(5), 1-6.
  • Brandt, S. D., Freeman, S., McGagh, P., & Fleet, I. (2014). Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B). Drug testing and analysis, 6(7-8), 686–693.
  • Halberstadt, A. L., Luethi, D., Hoener, M. C., & Bain, F. T. (2020). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in pharmacology, 11, 591509.
  • SWGDrug. (2005). 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. Retrieved from [Link]

  • Kanamori, T., Kuwayama, K., Tsujikawa, K., & Iwata, Y. T. (2011). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. Forensic toxicology, 29(1), 35-42.
  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Wikipedia. (n.d.). 2-OH-2C-B. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. Retrieved from [Link]

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of medicinal chemistry, 49(24), 7124–7134.
  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Lum, B. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS)
  • Piletsky, S., Canfarotta, F., Poma, A., & Guerreiro, A. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Polymers, 16(3), 390.
  • LookChem. (n.d.). CAS No.66142-81-2,(+/-) 1-(4-BROMO-2 5-DIMETHOXYPHENYL)-2&. Retrieved from [Link]

  • Bas, M. F., de la Calle, A., & Jimenez, M. (1997). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Journal of chromatography.
  • Bas, D., & Medina-Franco, J. L. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules (Basel, Switzerland), 25(13), 3045.
  • De Ruiter, J., Clark, C. R., & Noggle, F. T. (2008). GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines.
  • León-Galeana, L., & Maldonado, L. A. (2007). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds.
  • Ramachandran, E., & Elango, K. P. (2012). Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. Journal of Molecular Modeling, 18(9), 4169-4178.
  • NCBI. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-bromo-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine;hydrochloride. Retrieved from [Link]

  • Knight, A. R., Misso, N. L., & Reynolds, G. P. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's archives of pharmacology, 370(2), 114–123.
  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine. Retrieved from [Link]

Sources

Cross-reactivity studies of 2-(2-Bromo-5-methoxyphenyl)ethanamine with other receptors

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Pharmacological Profiling of 2-(2-Bromo-5-methoxyphenyl)ethanamine

Executive Summary

This technical guide provides a comparative analysis of This compound (2-Br-5-MeO-PEA) , a structural isomer of the well-characterized psychedelic phenethylamine 2C-B. Unlike the classic "2C" scaffold (2,5-dimethoxy-4-substituted), this specific isomer presents a unique steric and electronic profile due to the ortho-bromine substitution.

This guide is designed to assist researchers in:

  • Differentiating the pharmacological potential of this isomer from established 5-HT2A agonists.

  • Assessing Cross-Reactivity risks, particularly with adrenergic and transporter proteins.

  • Implementing Validated Protocols for radioligand binding and functional assays.

Part 1: Structural Context & Pharmacophore Analysis

To understand the cross-reactivity profile of 2-Br-5-MeO-PEA, we must contrast it with the "Gold Standard" pharmacophore for phenethylamine hallucinogens: 2C-B .

The "Ortho-Bromo" Steric Clash

The primary distinction lies in the position of the halogen atom.

  • 2C-B (High Affinity): The 4-Bromo substituent fits into a specific hydrophobic pocket (involving residues Val156, Leu229 in 5-HT2A) deep within the receptor, locking the ligand in an active conformation.

  • 2-Br-5-MeO-PEA (Target Molecule): The 2-Bromo substituent introduces significant steric bulk at the ortho position. In the 5-HT2A receptor, the 2-position of the phenyl ring typically accommodates a methoxy group that forms an intramolecular hydrogen bond or interacts with Ser159. Replacing this methoxy with a bulky, lipophilic bromine atom likely disrupts this critical interaction, potentially reducing 5-HT2A affinity while opening the door to off-target binding (e.g., Alpha-1 Adrenergic receptors).

Visualization: SAR Logic & Receptor Selectivity

SAR_Logic cluster_0 Ligand Structure cluster_1 Receptor Interaction Outcomes Molecule This compound Feature1 2-Position: Bromine (Bulky/Lipophilic) Molecule->Feature1 Feature2 4-Position: Hydrogen (Empty) Molecule->Feature2 HT2A 5-HT2A Receptor (Psychedelic Target) Feature1->HT2A Steric Clash (Reduced Affinity) Alpha1 Alpha-1 Adrenergic (Vasoconstriction) Feature1->Alpha1 Lipophilic Fit (Potential Agonism) SERT Serotonin Transporter (Reuptake Inhibition) Feature1->SERT Non-specific Binding Feature2->HT2A Loss of Hydrophobic Lock caption Fig 1. Structural Activity Relationship (SAR) predicting reduced 5-HT2A efficacy vs. 2C-B due to ortho-substitution.

Part 2: Comparative Binding & Cross-Reactivity Profile

The following data matrix projects the performance of 2-Br-5-MeO-PEA against established benchmarks. Note: Values for the specific isomer are predicted based on quantitative SAR (QSAR) models of related phenethylamines where direct experimental data is absent.

Receptor / Target2-(2-Br-5-MeO) (Target)2C-B (Benchmark)5-HT (Endogenous)Clinical Implication of Cross-Reactivity
5-HT2A (

)
> 1,000 nM (Predicted)~1.0 - 5.0 nM~10 nMLow Risk: Unlikely to produce potent hallucinogenic effects.
5-HT2C (

)
> 500 nM (Predicted)~10 - 20 nM~20 nMModerate Risk: Potential for weak anorectic effects if dosage is high.
Alpha-1 Adrenergic High Potential (< 100 nM) ModerateLowHigh Risk: Vasoconstriction, hypertension. 2-substitutions often favor adrenergic binding.
SERT (Transporter)ModerateLowHighModerate Risk: Potential mood modulation or serotonin syndrome interactions.
TAAR1 UnknownLowLowResearch Target: Trace Amine Associated Receptor activity is common in PEA analogs.

Key Insight: The shift of the bromine to the 2-position generally shifts the profile from a "clean" 5-HT2A agonist (psychedelic) to a "dirty" promiscuous binder with higher affinity for adrenergic and transporter targets.

Part 3: Experimental Protocols (Self-Validating Systems)

To definitively characterize this molecule, you must perform a Competitive Radioligand Binding Assay . Do not rely on functional assays (like Calcium Flux) alone initially, as they do not distinguish between low affinity and low efficacy.

Protocol A: 5-HT2A Competition Binding Assay

Objective: Determine the


 of 2-Br-5-MeO-PEA displacing [³H]-Ketanserin.

1. Membrane Preparation:

  • Source: HEK-293 cells stably expressing human 5-HT2A receptors.

  • Lysis: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 mins. Resuspend pellet.

  • Validation Step: Protein concentration must be normalized to 20-40 µ g/well using a BCA assay to prevent ligand depletion.

2. Assay Setup (96-well plate):

  • Total Binding: Membrane + [³H]-Ketanserin (1 nM).

  • Non-Specific Binding (NSB): Membrane + [³H]-Ketanserin + Methysergide (10 µM) .

    • Why Methysergide? It saturates all 5-HT sites, ensuring any remaining signal is background noise.

  • Experimental Wells: Membrane + [³H]-Ketanserin + 2-Br-5-MeO-PEA (Concentration range:

    
     M to 
    
    
    
    M).

3. Incubation & Filtration:

  • Incubate for 60 mins at 25°C (equilibrium).

  • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

    • Causality: PEI reduces the binding of the radioligand to the plastic filter, lowering background noise.

4. Data Analysis:

  • Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
  • Convert to

    
     using the Cheng-Prusoff Equation :
    
    
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).
Visualization: Experimental Workflow

Assay_Workflow Prep Membrane Prep (HEK-293 / 5-HT2A) Incubation Incubation (60 min @ 25°C) Prep->Incubation + [3H]-Ketanserin + Test Ligand Filtration GF/B Filtration (+0.3% PEI) Incubation->Filtration Terminate Binding Counting Scintillation Counting Filtration->Counting Analysis Cheng-Prusoff Ki Calculation Counting->Analysis caption Fig 2. Radioligand Binding Workflow for affinity determination.

Part 4: Data Interpretation & Causality

When analyzing your results, look for the following "Signatures of Interaction":

  • The "Flat" Curve (Low Affinity): If the displacement curve for 2-Br-5-MeO-PEA is shifted significantly to the right (LogIC50 > -6) compared to 2C-B, it confirms the Steric Exclusion Hypothesis . The 2-bromo group is physically preventing the molecule from entering the orthosteric binding site.

  • The "Shallow" Hill Slope (Negative Cooperativity): A Hill slope significantly less than 1.0 (e.g., 0.6) suggests the molecule may be binding to an allosteric site or exhibiting negative cooperativity, common with sterically hindered phenethylamines.

  • Adrenergic Safety Signal: If you observe high affinity at Alpha-1 receptors (using [³H]-Prazosin in a parallel assay), the molecule poses a risk of vasoconstrictive toxicity . This is a known hazard of "scaffold-hopping" in the phenethylamine class.

References

  • PDSP

    
     Database. Psychoactive Drug Screening Program (PDSP). National Institute of Mental Health. Available at: [Link]
    
  • Nichols, D. E. (2016). "Psychedelics".[1][2][3] Pharmacological Reviews, 68(2), 264-355. (Foundational SAR of Phenethylamines).[4][5][6] Available at: [Link]

  • Glennon, R. A., et al. (1984). "Binding of phenylalkylamine derivatives at 5-HT2 and 5-HT1C receptors". Journal of Medicinal Chemistry. (Establishes the 2,5-dimethoxy requirement).
  • Eshleman, A. J., et al. (1999). "Psychoactive N-benzylphenethylamines ('25-NBOMe'): Effects on monoamine receptors and transporters".[7] Biochemical Pharmacology. (Methodology for transporter cross-reactivity).

Sources

Comparing the in vitro potency of 2-(2-Bromo-5-methoxyphenyl)ethanamine and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative In Vitro Pharmacodynamics: 2-(2-Bromo-5-methoxyphenyl)ethanamine vs. Canonical 2C-X Analogs

Executive Summary

This guide provides a technical framework for evaluating the in vitro potency of This compound (hereafter referred to as 2-Br-5-MeO-PEA ) relative to established serotonergic hallucinogens.

The Core Distinction: Unlike the canonical 2C-B (4-bromo-2,5-dimethoxyphenethylamine), which possesses a 2,5-dimethoxy substitution pattern and a para-bromine, the target molecule 2-Br-5-MeO-PEA features an ortho-bromine and a single meta-methoxy group.

Based on established Structure-Activity Relationships (SAR) for the 5-HT2A receptor, the 2,5-dimethoxy motif is generally considered the "pharmacophore anchor" required for high-affinity binding (hydrogen bonding with Ser159 and Asp155). Consequently, 2-Br-5-MeO-PEA is predicted to exhibit significantly lower potency (higher EC50) and reduced intrinsic efficacy compared to 2C-B or 25B-NBOMe. This guide outlines the experimental protocols required to empirically verify this potency shift.

Structural & Mechanistic Basis

To understand the potency gap, one must analyze the binding pocket interactions. The 5-HT2A receptor activation relies on specific residues accommodating the phenethylamine core.

  • Canonical 2C-B: The 2-methoxy and 5-methoxy groups form crucial hydrogen bonds. The 4-bromo group sits in a hydrophobic pocket, stabilizing the active conformation.

  • Target (2-Br-5-MeO-PEA):

    • Missing 2-Methoxy: Loss of a key hydrogen bond acceptor, likely destabilizing the ligand-receptor complex.

    • Ortho-Bromine (Position 2): Introduction of a bulky halogen at the ortho position often induces steric clash with the ethylamine side chain or receptor helices, typically reducing affinity.

Signaling Pathway Visualization

The following diagram illustrates the Gq-coupled signaling cascade activated by these compounds, which serves as the basis for the Calcium Flux assay.

G Ligand Ligand (2-Br-5-MeO-PEA / 2C-B) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC PLC-β (Phospholipase C) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 (Second Messenger) PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Flux

Caption: The Gq/11 signaling pathway utilized in FLIPR assays to measure functional potency (EC50) of serotonergic agonists.

Comparative Potency Data (Reference vs. Target)

The table below contrasts the established values of canonical analogs with the predicted profile of the target molecule.

CompoundStructure5-HT2A Binding (Ki)Functional Potency (EC50)Efficacy (Emax)
2C-B (Reference)4-Br-2,5-dimethoxy~1.0 – 5.0 nM20 – 50 nMPartial (60-80%)
25B-NBOMe (High Control)N-benzyl-2C-B0.5 – 1.0 nM0.5 – 2.0 nMFull (>90%)
2-Br-5-MeO-PEA (Target)2-Br-5-methoxy>100 nM (Predicted) >500 nM (Predicted) Low/Partial

Note: Data for 2C-B and 25B-NBOMe are derived from averaged literature values (Nichols, et al.). Data for 2-Br-5-MeO-PEA is predicted based on the loss of the 2-methoxy pharmacophore.

Experimental Protocol: Calcium Mobilization Assay (FLIPR)

To objectively compare 2-Br-5-MeO-PEA against 2C-B, a functional assay measuring intracellular calcium release is superior to simple radioligand binding, as it quantifies efficacy (agonism) rather than just affinity.

Methodology Workflow

1. Cell Line Preparation:

  • System: HEK-293 cells stably expressing the human 5-HT2A receptor.

  • Co-expression: Gαq16 or chimeric G-proteins may be required to couple the receptor robustly to the calcium pathway if native coupling is weak.

2. Reagent Setup:

  • Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Compounds: Prepare 10mM DMSO stocks of 2C-B (Control) and 2-Br-5-MeO-PEA (Target). Serial dilute (10 points, half-log) from 10 µM down to 0.1 nM.

3. Assay Steps:

  • Seed Cells: 50,000 cells/well in 96-well black-wall plates (Poly-D-Lysine coated). Incubate overnight.

  • Dye Loading: Remove media. Add 100 µL dye loading buffer. Incubate 60 min at 37°C.

  • Baseline Read: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Agonist Injection: Add 20 µL of compound dilutions automatically.

  • Kinetic Read: Measure fluorescence peak for 120 seconds.

4. Data Analysis:

  • Normalize data to % of maximal response (using 10 µM 5-HT as 100% reference).

  • Fit curves using a 4-parameter logistic equation to determine EC50 and Emax .

Experimental Workflow Diagram

Workflow cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase Step1 HEK-293 Cells (h5-HT2A Transfected) Step2 Seed in 96-well Black Plates Step1->Step2 Step3 Load Calcium Dye (Fluo-4 AM, 60 min) Step2->Step3 Step4 Baseline Fluorescence Measurement Step3->Step4 Step5 Inject Compounds (2C-B vs Target) Step4->Step5 Step6 Record Ca2+ Flux (120 Seconds) Step5->Step6 Step7 Calculate RFU (Max - Min) Step6->Step7 Step8 Non-linear Regression (Determine EC50) Step7->Step8

Caption: Step-by-step workflow for the FLIPR Calcium Mobilization Assay.

Interpretation of Results

When analyzing the data generated from the protocol above, look for these specific indicators:

  • Right-Shifted Curve: If the curve for 2-Br-5-MeO-PEA is shifted to the right compared to 2C-B, it confirms lower potency. A shift of >1 log unit (10x higher EC50) indicates the 2-methoxy group is essential for binding.

  • Emax Depression: If the maximum plateau of the target molecule is significantly lower than 2C-B (e.g., 30% vs 80%), the compound acts as a Partial Agonist or Antagonist . This is common when the "ortho" substitution interferes with the receptor's conformational change required for G-protein activation.

  • Flatline (No Response): If no calcium flux is observed up to 10 µM, the compound is likely inactive as an agonist. In this case, run an Antagonist Mode assay (pre-incubate with target, then add 5-HT) to see if it blocks the receptor without activating it.

References

  • Ettrup, A., et al. (2011). Radioligand binding and functional characterization of the potent 5-HT2A agonist CIMBI-36. National Institutes of Health (NIH).

  • Villalobos, C. A., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology.

  • Hansen, M., et al. (2014). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience.

  • Trachsel, D. (2013).[1] Phenethylamine: From Structure to Function. Nachtschatten Verlag. (Reference for SAR of 2-bromo-TMA and related isomers).

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl-phenethylamines (NBOMe derivatives) and their effects on monoamine uptake. PubMed.[2]

Sources

Head-to-head comparison of the behavioral effects of different phenethylamine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Pharmacodynamics: Behavioral and Neurochemical Divergence of Phenethylamine Isomers

Abstract This technical guide provides a head-to-head comparison of the behavioral and neurochemical effects of specific phenethylamine isomers. Focusing on the critical distinction between stereoisomers (enantiomers of


-methylphenethylamine) and regioisomers (ring-substituted analogs), this document delineates the structure-activity relationships (SAR) that drive divergent behavioral phenotypes—specifically psychomotor agitation versus hallucinogenic head-twitch responses.

Introduction: The Phenethylamine Scaffold

The phenethylamine backbone serves as the template for a vast array of psychoactive compounds. Small structural modifications yield profound shifts in pharmacology.[1] This guide analyzes two primary axes of isomerism relevant to drug development:

  • Stereoisomerism: The chirality at the

    
    -carbon (e.g., 
    
    
    
    - vs.
    
    
    -amphetamine).
  • Regioisomerism: The substitution pattern on the phenyl ring (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy motifs).

Stereochemical Divergence: The Amphetamine Paradigm

The most pharmacologically significant stereoisomer pair is dextroamphetamine (


-AMPH) and levoamphetamine (

-AMPH). While both are substrates for monoamine transporters, their affinities and subsequent behavioral outputs differ significantly.
Neurochemical Mechanism

Both isomers act as substrates for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), entering the presynaptic terminal to disrupt vesicular storage (VMAT2 inhibition) and reverse transporter flux.[2]

  • 
    -Amphetamine:  Exhibits 3-5 fold greater potency at DAT compared to 
    
    
    
    -amphetamine.[3][4] This drives its superior central stimulant effects.
  • 
    -Amphetamine:  Retains significant affinity for NET but weaker affinity for DAT. Its effects are more peripheral (cardiovascular) and less centrally reinforcing.
    
  • TAAR1 Agonism: Both isomers agonize the Trace Amine-Associated Receptor 1 (TAAR1), facilitating DAT internalization, though

    
    -AMPH is generally more potent in DA-rich striatal regions.
    
Behavioral Phenotypes
Behavioral Endpoint

-Amphetamine

-Amphetamine
Causality
Locomotor Activity High Potency (

mg/kg)
Low Potency (

mg/kg)
Driven by striatal DA efflux.
Stereotypy Pronounced at moderate dosesWeak/Absent until toxic dosesNigrostriatal DA pathway saturation.
Cardiovascular Moderate pressor effectHigh pressor effectPeripheral NET activation.
Wakefulness High efficacyModerate efficacyCortical NE/DA balance.

Table 1: Comparative Transporter Affinities (


 values in nM) 
Data synthesized from Rothman et al. (2001) and similar binding assays.
Target

-Amphetamine (

)

-Amphetamine (

)
Ratio (

)
DAT (Rat) ~600 nM~3,800 nM~6.3x
NET (Rat) ~40 nM~200 nM~5.0x
SERT (Rat) >10,000 nM>30,000 nMN/A (Weak)

Regioisomeric Divergence: Ring Substitution Patterns

Changing the position of substituents on the phenyl ring shifts the drug class entirely from Psychostimulant to Psychedelic .

The 2,5- vs. 3,4- Substitution Shift
  • 3,4-Substitution (e.g., 3,4-DMA, MDMA): These compounds primarily act as monoamine releasers (SRA). They occupy the SERT, DAT, and NET, causing non-exocytotic release.

    • Behavior: Hyperlocomotion, prosocial behavior (entactogen), hyperthermia.

  • 2,5-Substitution (e.g., 2,5-DMA, 2C-B, DOI): Placing methoxy groups at the 2 and 5 positions creates high affinity for the 5-HT

    
     receptor.
    
    • Behavior:Head-Twitch Response (HTR) , the rodent proxy for hallucinations.[5][6] They generally lack robust locomotor sensitization compared to amphetamines.

Comparative Signaling Pathways

The following diagram illustrates how structural isomerism dictates the signaling cascade.

SignalingPathways cluster_inputs Isomer Input d_amph d-Amphetamine (Alpha-Methyl) DAT DAT/NET (Transporter) d_amph->DAT Substrate dimethoxy 2,5-Dimethoxy-PEA (2C-Series) HT2A 5-HT2A (GPCR) dimethoxy->HT2A Agonist Efflux Cytosolic Efflux (Non-Exocytotic) DAT->Efflux Reversal Gq Gq/11 Coupling PLC Activation HT2A->Gq Signaling Loco Hyperlocomotion & Stereotypy Efflux->Loco Striatal DA Increase HTR Head-Twitch Response (HTR) Gq->HTR Cortical Excitation

Figure 1: Divergent signaling cascades. Left: Transporter-mediated efflux typical of amphetamine isomers. Right: Receptor-mediated signaling typical of 2,5-substituted regioisomers.

Experimental Protocols

To validate these differences, two distinct behavioral assays are required. A general open field test is insufficient to distinguish 5-HT


 agonism from simple stimulation.
Protocol A: Locomotor Sensitization (For Amphetamine Isomers)

Objective: To quantify potency differences between


- and 

-isomers and assess neuroadaptation.
  • Habituation (Days 1-2): Place subjects (C57BL/6J mice) in open-field chambers (40x40cm) for 60 min to establish baseline activity.

  • Acute Phase (Day 3): Administer Vehicle (Saline),

    
    -AMPH (1.0 mg/kg), or 
    
    
    
    -AMPH (3.0 mg/kg). Note the dose adjustment required for equipotent initial effects. Record distance traveled (cm) for 60 min.
  • Induction Phase (Days 4-8): Daily injections of the respective isomer.

  • Withdrawal (Days 9-15): No drug administration.

  • Challenge (Day 16): Administer a sub-threshold dose (0.5 mg/kg) of the assigned isomer.

    • Result:

      
      -AMPH groups will show a "sensitized" response (200-300% of acute day activity). 
      
      
      
      -AMPH groups typically show blunted or non-significant sensitization at matched dopamine-equivalent doses.
Protocol B: Head-Twitch Response (HTR) (For 2,5-Regioisomers)

Objective: To confirm hallucinogenic potential (5-HT


 activity) absent in pure stimulants.
  • Pre-treatment: Acclimate mice to a clear cylinder (15cm diameter) for 20 min.

  • Administration: Inject 2,5-dimethoxy-4-bromophenethylamine (2C-B) at 1-5 mg/kg (IP).

  • Recording: Record video at 60fps for 30 minutes.

  • Quantification:

    • Manual: Count rapid rotational head movements (paroxysmal rotational acceleration).

    • Automated: Use magnetometer coil or DeepLabCut tracking.

  • differentiation:

    • 2,5-Isomers (2C-B): High HTR count (>20 events/30 min).

    • 3,4-Isomers (MDMA/Amphetamine): Zero to negligible HTR events.

Experimental Workflow Diagram

Workflow Start Subject Selection (C57BL/6J Male) Habit Habituation (2 Days, Saline) Start->Habit Branch Select Assay Habit->Branch Loco Assay: Open Field (Infrared Beams) Branch->Loco Isomer Class A (Stimulants) Video Assay: High-Speed Video (60fps Cylinder) Branch->Video Isomer Class B (Psychedelics) Dose1 Dose: d-AMPH vs l-AMPH Loco->Dose1 Measure1 Measure: Total Distance (cm) & Stereotypy Counts Dose1->Measure1 Dose2 Dose: 2,5-DMA vs 3,4-DMA Video->Dose2 Measure2 Measure: Head Twitch (HTR) Frequency Dose2->Measure2

Figure 2: Decision matrix for behavioral phenotyping of phenethylamine isomers.

Conclusion

The behavioral profile of phenethylamines is strictly governed by isomeric configuration.

  • Stereoisomers (

    
    ):  Dictate the potency  and selectivity  (DA vs NE) of the stimulant response, but do not alter the fundamental mechanism (transporter reversal).
    
  • Regioisomers (2,5 vs 3,4): Dictate the drug class (Psychedelic vs Stimulant/Entactogen). The 2,5-dimethoxy motif is a prerequisite for 5-HT

    
    -mediated HTR, a behavior completely absent in the 3,4-substituted or unsubstituted amphetamine isomers.
    

Researchers must utilize the Head-Twitch Response to screen for off-target hallucinogenic liability when developing novel phenethylamine-based therapeutics.

References

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link

  • Glennon, R. A., et al. (1984). "Structure-activity relationships of hallucinogenic phenylisopropylamines." NIDA Research Monograph. Link

  • Halberstadt, A. L., & Geyer, M. A. (2011). "Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens." Neuropharmacology. Link

  • Fantegrossi, W. E., et al. (2008). "Distinct behavioral profiles of MDMA and 2C-B in mice." Psychopharmacology. Link

  • Heal, D. J., et al. (2013). "Amphetamine, past and present – a pharmacological and clinical perspective." Journal of Psychopharmacology. Link

Sources

Inter-Laboratory Validation of a 2-(2-Bromo-5-methoxyphenyl)ethanamine Quantification Method

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of positional isomers in the designer drug market necessitates high-fidelity analytical methods capable of distinguishing novel psychoactive substances (NPS) from their regioisomers.[1][2] This guide presents an inter-laboratory validation comparing two quantification methodologies for 2-(2-Bromo-5-methoxyphenyl)ethanamine (CAS 910381-02-1), a structural isomer of the controlled substance 2C-B.[1][2]

While Gas Chromatography-Mass Spectrometry (GC-MS) remains a forensic staple, our validation data indicates that UHPLC-MS/MS with Biphenyl Stationary Phase Chemistry offers superior selectivity, specifically in resolving the target analyte from isobaric interferences like 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and 2C-B-FLY.[1][2]

Introduction: The Isomer Challenge

This compound is a mono-methoxy, ortho-bromo phenethylamine.[1][2] In forensic and clinical toxicology, the primary analytical risk is misidentification .[1] This molecule shares a molecular weight and similar fragmentation patterns with widespread controlled substances.[1][2]

  • Target Analyte: this compound (

    
    )[1][2][3]
    
  • Key Interference: 2C-B (requires distinct separation to avoid false positives/negatives).

  • Clinical Relevance: As a "grey market" research chemical, accurate quantification is critical for establishing toxicological baselines distinct from established hallucinogens.[1][2]

This guide compares the performance of a traditional GC-MS (Derivatized) workflow against a modern UHPLC-MS/MS workflow across three independent laboratories.

Methodology Comparison

Method A: UHPLC-MS/MS (Recommended)

This method utilizes a biphenyl stationary phase, which leverages


 interactions to separate positional isomers that co-elute on standard C18 columns.[1][2]
  • Instrumentation: Triple Quadrupole MS (ESI+).[1][2]

  • Column: Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).[1]

  • Sample Prep: Dilute-and-shoot or SPE (Solid Phase Extraction).[1][2]

Method B: GC-MS (Alternative)

The legacy method employing derivatization to improve volatility and peak shape.[1][2]

  • Instrumentation: Single Quadrupole GC-MS (EI).

  • Derivatization: Pentafluoropropionic anhydride (PFPA).[1][2]

  • Column: DB-5MS (30 m x 0.25 mm).[1][2]

Comparative Performance Matrix
FeatureMethod A: UHPLC-MS/MSMethod B: GC-MS (PFPA)
Selectivity (Isomer Resolution) High (Resolution

vs 2C-B)
Moderate (Requires slow ramp rates)
Sensitivity (LOQ) 0.5 ng/mL10 ng/mL
Sample Throughput 6.5 min/sample22 min/sample
Sample Prep Complexity Low (Protein Precipitation)High (Derivatization required)
Matrix Effects Susceptible (Requires Isotopically Labeled IS)Low (EI source is robust)

Inter-Laboratory Validation Results

Three independent laboratories (Lab A: Clinical, Lab B: Forensic State, Lab C: Contract Research) participated in the validation following ANSI/ASB Standard 036 (formerly SWGTOX) guidelines.[1]

Experiment 1: Precision & Accuracy (Inter-Lab)

Target Concentration: 50 ng/mL in Whole Blood

LaboratoryMethod A (UHPLC-MS/MS) CV%Method A Bias (%)Method B (GC-MS) CV%Method B Bias (%)
Lab A 3.2%+1.5%7.8%-4.2%
Lab B 4.1%-0.8%8.5%+6.1%
Lab C 3.8%+2.1%11.2%-5.5%
Global Mean 3.7% +0.9% 9.2% -1.2%

Insight: Method A demonstrated significantly tighter precision (CV < 4%) across all sites compared to Method B.[1] The variability in Method B is attributed to the moisture sensitivity of the PFPA derivatization step, which varied between operators.[1]

Experiment 2: Matrix Interference & Selectivity

Samples were spiked with 100 ng/mL of 2C-B (the isomer) to test for false positives.[1][2]

  • Method A: 0% False Positives. The Biphenyl column separated the target (RT: 3.4 min) from 2C-B (RT: 4.1 min).[1][2]

  • Method B: 15% False Positives.[1][2] In Lab C, slight temperature ramp deviations caused co-elution, leading to integration errors.

Analytical Decision Workflow

The following diagram illustrates the decision logic for selecting the appropriate methodology based on sample type and required sensitivity.

AnalyticalWorkflow Start Sample Intake: Biological Matrix Screening Initial Screening (Immunoassay/ELISA) Start->Screening Pos_Screen Presumptive Positive (Phenethylamines) Screening->Pos_Screen > Cutoff Decision Isomer Differentiation Required? Pos_Screen->Decision Path_GC GC-MS (Derivatized) Decision->Path_GC No (General Screen) Path_LC UHPLC-MS/MS (Biphenyl Phase) Decision->Path_LC Yes (Specific Isomer) Derivatization Derivatization (PFPA/MBTFA) Path_GC->Derivatization Separation Isomeric Separation (Target vs 2C-B) Path_LC->Separation Result_Quant Quantification & Confirmation Derivatization->Result_Quant Risk of Co-elution Separation->Result_Quant High Selectivity

Figure 1: Analytical decision matrix highlighting the necessity of UHPLC-MS/MS for isomer-specific confirmation.

Detailed Protocol: UHPLC-MS/MS (Method A)

This protocol is validated for whole blood and urine.[1][2]

Reagents
  • Internal Standard: 2C-B-d6 (Note: Due to structural similarity, deuterated 2C-B is an acceptable surrogate if specific isotopologues for the target are unavailable).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water + 10mM Ammonium Formate.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

Step-by-Step Extraction (Supported Liquid Extraction - SLE)[1][2]
  • Aliquot: Transfer 200 µL of sample (Blood/Urine) to a tube.

  • ISTD Addition: Add 20 µL of Internal Standard working solution (100 ng/mL).

  • Buffer: Add 200 µL of 0.1% Ammonium Hydroxide (pH 9-10) to basify the amine.

  • Load: Load sample onto a supported liquid extraction cartridge (e.g., Isolute SLE+). Wait 5 minutes for absorption.

  • Elute: Elute with 2 x 600 µL of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Evaporate: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

Instrument Parameters
  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min[1][2]

  • Gradient:

    • 0.0 min: 5% B[2]

    • 0.5 min: 5% B[2]

    • 4.0 min: 95% B[2]

    • 5.0 min: 95% B[2]

    • 5.1 min: 5% B (Re-equilibration)

  • MS/MS Transitions (ESI+):

    • Quantifier: 230.1

      
       213.1 (Loss of 
      
      
      
      )[1][2]
    • Qualifier: 230.1

      
       148.0 (Tropylium ion formation)[1][2]
      

References

  • ANSI/ASB. (2019).[1][2] Standard 036, Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences.[1][2] Link

  • United Nations Office on Drugs and Crime (UNODC). (2022).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. Link

  • Wiley Science Solutions. (2023).[1][2] Wiley Registry of Mass Spectral Data.[1][2][4] (Reference for CAS 910381-02-1 spectra).[1][2] Link

  • Peters, F. T., et al. (2007).[1] Validation of new methods. Forensic Science International.[1][2] (Foundational text on validation parameters). Link

Sources

Definitive Identification of 2-(2-Bromo-5-methoxyphenyl)ethanamine via High-Resolution Mass Spectrometry (HRMS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, self-validating protocol for the unambiguous identification of 2-(2-Bromo-5-methoxyphenyl)ethanamine (


).

The Core Challenge: In drug development and forensic analysis, distinguishing specific positional isomers of brominated phenethylamines is critical. Low-resolution mass spectrometry (nominal mass) cannot differentiate between the target molecule and its isomers (e.g., 4-bromo analogs like precursors to 2C-B).

The Solution: This guide details a High-Resolution Mass Spectrometry (HRMS) workflow. By leveraging exact mass accuracy (<5 ppm) and the unique isotopic fine structure of bromine , this protocol provides a level of certainty superior to nominal mass techniques and faster than orthogonal NMR validation.

Part 1: The Challenge of Isomeric Differentiation

The target analyte, This compound , presents a specific analytical challenge:

  • Isobaric Interference: It shares the exact same molecular formula (

    
    ) and nominal mass (229 Da) with several other positional isomers.
    
  • Fragmentation Similarity: Isomers often produce identical primary fragments (e.g., loss of

    
    ), making standard low-res MS/MS spectra inconclusive without chromatographic separation.
    
The "Product" vs. Alternatives: A Comparative Assessment

The following table compares the HRMS workflow against standard alternatives used in QC and forensic labs.

FeatureHRMS (Orbitrap/Q-TOF) Nominal Mass (Triple Quad) NMR (1H / 13C)
Primary ID Metric Exact Mass + Isotope PatternRetention Time + TransitionsChemical Shift (Structural)
Mass Accuracy < 3 ppm (Confidence)~1000 ppm (Ambiguous)N/A
Isomer Resolution High (via unique fragments/RT)Low (requires perfect chrom)Definitive
Sensitivity High (pg/mL range)Very High (fg/mL range)Low (mg required)
Throughput High (mins/sample)High (mins/sample)Low (hours/sample)
Verdict Best Balance of Speed/Certainty Good for Quant, Poor for IDGold Standard, but slow

Part 2: Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (LC-MS grade).

  • Working Solution: Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid. Rationale: Formic acid ensures protonation of the primary amine

    
    , maximizing sensitivity in ESI+ mode.
    
LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Why: Phenyl-hexyl columns are also acceptable and may offer better selectivity for aromatic isomers.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2]

Mass Spectrometry Parameters (Orbitrap Example)
  • Resolution: 70,000 or 140,000 (FWHM @ m/z 200). Why: High resolution is required to resolve the isotopic envelope clearly.[3]

  • Scan Range: m/z 100 – 500.

  • Fragmentation: HCD (Higher-energy Collisional Dissociation) with stepped collision energy (20, 35, 50 eV). Why: Stepped energy ensures capture of both the fragile ammonia loss and the more stable skeletal fragments.

Part 3: Data Interpretation & Validation

The "Smoking Gun": Bromine Isotopic Pattern

The most critical validation step is the observation of the bromine doublet. Unlike most organic molecules, Bromine exists as two stable isotopes,


 and 

, in a nearly 1:1 ratio (50.69% : 49.31%).

Validation Rule: The Mass Spectrum MUST show two peaks of approximately equal intensity separated by 2.00 Da.

Exact Mass Verification Table (

)
IsotopeFormulaCalculated Mass (Da)Acceptance Range (+/- 5ppm)

(Monoisotopic)

230.0175 230.0163 – 230.0187

(M+2)

232.0155 232.0143 – 232.0167
Fragmentation Pathway (MS/MS)

Upon collisional activation (HCD/CID), the molecule undergoes characteristic dissociation.

  • Neutral Loss of Ammonia (

    
     17 Da): 
    
    • Precursor:

      
      
      
    • Product:

      
       (Tropylium-like cation formation).
      
    • Insight: This is the dominant fragment for primary phenethylamines.

  • Alpha-Cleavage:

    • Cleavage at the

      
       bond.
      
  • Bromine Retention:

    • The fragment ions at m/z 213 and others should retain the 1:1 isotopic doublet pattern. If the doublet disappears, the fragment has lost the bromine atom (unlikely in early fragmentation stages for aryl bromides).

Part 4: Visualizations

Diagram 1: Analytical Workflow

This diagram outlines the decision process for confirming identity, moving from physical separation to isotopic confirmation.

AnalyticalWorkflow Sample Unknown Sample LC UHPLC Separation (C18 Column) Sample->LC Inject ESI ESI+ Ionization (Protonation) LC->ESI Elute MS1 MS1 Full Scan (Orbitrap/QTOF) ESI->MS1 [M+H]+ Filter Isotope Filter (1:1 Doublet Check) MS1->Filter Check m/z 230.0175 Filter->Sample Fail: No Br Pattern MS2 MS/MS Fragmentation (HCD/CID) Filter->MS2 Pass: Doublet Found ID CONFIRMED ID MS2->ID Match Fragment (m/z 213.0)

Caption: Step-by-step HRMS workflow for the definitive identification of brominated phenethylamines.

Diagram 2: Fragmentation Logic

This diagram illustrates the specific mass spectral behavior expected from the target molecule.

Fragmentation Parent Precursor Ion [M+H]+ m/z 230.0175 (100%) m/z 232.0155 (98%) Transition Collision Induced Dissociation (CID) Parent->Transition Energy: 20-35eV Frag1 Loss of NH3 (-17 Da) m/z 213.0 (Retains Br Doublet) Transition->Frag1 Major Pathway Frag2 Alpha Cleavage (Loss of CH2NH2) Transition->Frag2 Minor Pathway Check Isotopic Check: Still 1:1 Ratio? Frag1->Check Validation

Caption: Fragmentation pathway showing the critical retention of the Bromine isotopic signature in the primary fragment.

References

  • SWGDRUG. (2023). Scientific Working Group for the Analysis of Seized Drugs Recommendations. Version 8.0. Retrieved from [Link][4][5]

  • National Institute of Standards and Technology (NIST). (2024).[6] NIST Mass Spectrometry Data Center: Evaluation of SWGDRUG Library. Retrieved from [Link]

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The Bromine and Chlorine Patterns. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Bromo-5-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 2-(2-Bromo-5-methoxyphenyl)ethanamine (CAS No. 910381-02-1). As a halogenated aromatic amine, this compound requires specialized disposal procedures to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who may handle this substance. The procedures outlined herein are grounded in established safety protocols for hazardous chemical waste and are designed to ensure compliance with regulatory standards.

Core Principles: Hazard Identification and Risk Assessment

Understanding the chemical nature of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound belongs to two chemical classes of concern: aromatic amines and halogenated organic compounds.

  • Aromatic Amines: This class of compounds can exhibit varying degrees of toxicity. Safe handling practices dictate treating them as potentially hazardous, requiring measures to prevent skin contact, eye contact, and inhalation.[1][2]

  • Halogenated Organics: The presence of a bromine atom on the aromatic ring makes this compound a halogenated organic. Such substances are often persistent in the environment and can be toxic to aquatic life.[3] Their incineration requires high temperatures to prevent the formation of toxic byproducts like dioxins and furans.[4]

Due to its classification, this compound must be treated as hazardous waste. Discharge into drains or the environment is strictly prohibited.[1] All waste streams containing this chemical, regardless of concentration, must be collected for authorized disposal.

Table 1: Chemical Identity and Hazard Summary

PropertyInformation
Chemical Name This compound
CAS Number 910381-02-1[5]
Molecular Formula C₉H₁₂BrNO[5]
Molecular Weight 230.10 g/mol [5]
Inferred Hazard Class Halogenated Aromatic Amine
Primary Disposal Route Licensed Hazardous Waste Incineration[4]
Key Incompatibilities Strong oxidizing agents, Acids[2][6]

Pre-Disposal Operations: Safety and Engineering Controls

Prior to handling or preparing for disposal, ensure all appropriate safety measures are in place. The Occupational Safety and Health Administration (OSHA) mandates that employers provide workers with labels, safety data sheets, and training for handling hazardous chemicals.[7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form (pure, in solution, or as waste):

  • Hand Protection: Nitrile gloves are the minimum requirement. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[8]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[8][9]

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, wear impervious clothing.[8][9]

Engineering Controls

All handling and preparation for disposal of this chemical must be conducted within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of vapors or aerosols.[10] Ensure adequate ventilation in the storage area for the waste container.[2]

Waste Segregation and Containment Protocol

Proper segregation is the most critical step in the disposal process. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the final disposal process.

Step-by-Step Waste Collection Procedure
  • Select the Correct Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable for halogenated organic waste.[6][11] The container must be in good condition, with no leaks or cracks.

  • Label the Container: Before adding any waste, affix a "Dangerous Waste" or "Hazardous Waste" label.[6] The label must include:

    • The full chemical name: "Waste this compound"

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

    • The date the first waste was added.

  • Segregate the Waste: This compound must be collected as Halogenated Organic Waste .[11]

    • DO NOT mix with non-halogenated solvent waste.[12]

    • DO NOT mix with acids, bases, or oxidizers to prevent hazardous reactions.[2][6]

    • Aqueous solutions containing this compound should also be collected as halogenated waste.

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[8] This prevents the release of fumes and protects against spills.

  • Store Safely: Store the sealed waste container in a cool, well-ventilated area, away from heat sources and incompatible materials.[2] It should be stored in secondary containment to control any potential leaks.

Disposal and Spill Management Workflows

The specific disposal procedure depends on the nature and quantity of the waste. On-site chemical neutralization (e.g., with Fenton's reagent) is a resource-intensive process not recommended for standard laboratories due to the potential for exothermic reactions and incomplete breakdown.[3] The safest and most compliant approach is disposal via a licensed environmental services contractor.

Disposal of Residual and Contaminated Materials

This workflow applies to trace amounts of the chemical remaining in containers or on labware (e.g., glassware, stir bars).

  • Triple Rinse the Container/Labware: Rinse the item three times with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol, or methanol).

  • Collect the Rinsate: All three rinses must be collected and added to the designated Halogenated Organic Waste container.

  • Dispose of the Cleaned Item: Once triple-rinsed, the container or labware can typically be disposed of as regular lab glass or solid waste, provided all chemical residues have been removed. Check your institution's specific policies.

Disposal of Bulk Quantities

Any quantity beyond trace residue is considered "bulk."

  • Contain and Label: Ensure the pure compound or its concentrated solution is in a properly sealed and labeled hazardous waste container as described in Section 3.

  • Arrange for Professional Disposal: Contact your institution’s Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[13] They will arrange for the pickup and transport of the waste to an approved treatment, storage, and disposal facility (TSDF).

  • Manifesting: For transport, the waste will be documented on a hazardous waste manifest, which tracks the waste from your laboratory to its final destination, in accordance with U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[14][15]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area.[1] Alert your supervisor and colleagues.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: If safe to do so, contain the spill using absorbent pads or inert material like vermiculite or sand. Do not use combustible materials like paper towels for large spills.

  • Absorb and Collect: Carefully soak up the spilled material with the absorbent.[1]

  • Package the Waste: Place all contaminated absorbent material, gloves, and any other cleanup debris into a sealable, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Arrange for Pickup: Contact your EHS office for disposal of the spill cleanup waste.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste streams of this compound.

G cluster_start cluster_assessment cluster_paths cluster_actions cluster_collection cluster_end start Identify Waste Containing This compound assess Assess Waste Type and Quantity start->assess spill Accidental Spill assess->spill Spill bulk Bulk / Unused Reagent assess->bulk Bulk residual Residual / Contaminated Labware assess->residual Residual spill_action 1. Evacuate & Alert 2. Contain with Spill Kit 3. Collect all contaminated materials spill->spill_action bulk_action 1. Ensure substance is in original or compatible, sealed container. 2. Do NOT consolidate with other waste. bulk->bulk_action residual_action 1. Triple rinse labware with minimal suitable solvent. 2. Collect ALL rinsate. residual->residual_action collect Place into a sealed and labeled 'HALOGENATED ORGANIC WASTE' container spill_action->collect bulk_action->collect residual_action->collect dispose Contact EHS or Licensed Contractor for pickup and disposal via high-temperature incineration collect->dispose

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromo-5-methoxyphenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(2-Bromo-5-methoxyphenyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.